n-(4-Formylphenyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-formylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-10-11-6-8-13(9-7-11)15-14(17)12-4-2-1-3-5-12/h1-10H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMRPYYGXIIWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50709697 | |
| Record name | N-(4-Formylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65854-93-5 | |
| Record name | N-(4-Formylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of n-(4-Formylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-(4-Formylphenyl)benzamide is a chemical compound with the molecular formula C₁₄H₁₁NO₂. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and an exploration of its potential biological significance. The information is presented to support ongoing research and development efforts in the fields of medicinal chemistry and materials science.
Core Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂ | [1] |
| Molecular Weight | 225.24 g/mol | [1] |
| CAS Number | 179057-23-9 | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following data has been compiled from available literature.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | (400 MHz, CDCl₃): δ 10.06 (s, 1H), 9.95 (br, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.74 (dd, J = 8.8 Hz, 1.2 Hz, 2H), 7.31 (t, J = 8.0 Hz, 2H), 7.04 (t, J = 7.6 Hz, 1H), 6.84 (d, J = 8.4 Hz, 2H) |
| ¹³C NMR | (100 MHz, CDCl₃): δ 165.1, 160.5, 139.5, 129.7, 128.5, 125.5, 123.3, 120.3, 114.9 |
| Mass Spectrometry | Expected [M+H]⁺: 226.0863 |
| Infrared (IR) | Not available |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, a general method for the synthesis of benzamide derivatives can be adapted.
General Synthesis of Benzamide Derivatives
A common method for the synthesis of benzamides involves the reaction of a substituted aniline with a benzoyl chloride in the presence of a base. For this compound, this would involve the reaction of 4-aminobenzaldehyde with benzoyl chloride.
Diagram 1: General Synthesis of this compound
Caption: A general workflow for the synthesis of this compound.
Experimental Steps:
-
Dissolve 4-aminobenzaldehyde in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl produced during the reaction.
-
Slowly add benzoyl chloride to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Allow the reaction to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., dilute HCl) to remove excess base, followed by a wash with an aqueous base solution (e.g., sodium bicarbonate) to remove any unreacted benzoyl chloride.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Characterization Methods
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the amide C=O stretch and the aldehyde C=O stretch.
-
Melting Point Analysis: The melting point of the purified product should be determined and compared to literature values if available.
Biological Activity and Signaling Pathways
Currently, there is a lack of published research detailing the specific biological activities or associated signaling pathways of this compound. However, the benzamide scaffold is a well-established pharmacophore found in a variety of biologically active molecules. Benzamide derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects.
Given the structural features of this compound, it could be hypothesized to interact with various biological targets. The formyl group, for instance, could potentially participate in covalent interactions with nucleophilic residues in enzyme active sites.
Diagram 2: Hypothetical Research Workflow for Biological Evaluation
Caption: A proposed workflow for investigating the biological activity of this compound.
Conclusion and Future Directions
This compound is a compound with a well-defined chemical structure. While its fundamental chemical properties are established, a comprehensive understanding of its physical properties and, more importantly, its biological activity is currently lacking. The experimental protocols and characterization data provided in this guide serve as a foundation for researchers. Future investigations should focus on a thorough evaluation of its biological profile, including screening against a panel of relevant biological targets to uncover any potential therapeutic applications. Elucidation of its mechanism of action and any involved signaling pathways will be critical for its development as a potential lead compound in drug discovery.
References
n-(4-Formylphenyl)benzamide CAS number and supplier
An In-depth Technical Guide to N-(4-Formylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a versatile organic compound with potential applications in various research and development fields. This document outlines its chemical identity, suppliers, and relevant technical data to support its use in experimental settings.
Chemical Identity and Properties
CAS Number: 179057-23-9[1][2][3]
Molecular Formula: C₁₄H₁₁NO₂[1][2]
Molecular Weight: 225.24 g/mol [1][2]
Synonyms: 4-Formyl-N-phenylbenzamide[2]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Suppliers
A variety of chemical suppliers offer this compound, typically for research and development purposes. The following table summarizes some of the key suppliers.
| Supplier Name | Website | Notes |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers the compound for biochemical and proteomics research.[1] |
| Hangzhou Leap Chem Co., Ltd. | --INVALID-LINK-- | A supplier of fine chemicals for research, development, and production.[2] |
| Ambeed | --INVALID-LINK-- | Provides the compound with a purity of 95%. |
| Chemicalbridge | --INVALID-LINK-- | Lists the compound with a purity of 95%.[3] |
Quantitative Data
Experimental Protocols
Detailed experimental protocols for the synthesis or specific applications of this compound are not extensively documented in readily accessible scientific literature. General synthetic methods for N-phenylbenzamide derivatives often involve the coupling of a benzoic acid derivative with an aniline derivative.
A potential synthetic route for this compound could involve the amidation reaction between 4-formylbenzoic acid and aniline. The following diagram illustrates a generalized workflow for such a synthesis.
Figure 2: A generalized workflow for the synthesis of this compound.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in peer-reviewed literature detailing the involvement of this compound in any signaling pathways or its specific biological activities.
The broader class of N-phenylbenzamide derivatives has been investigated for various biological activities. For instance, some derivatives have been explored as potential therapeutic agents. However, it is crucial to note that the biological effects of a specific derivative are highly dependent on its unique substitution pattern. Therefore, the biological activity of this compound would require dedicated investigation.
The following diagram illustrates a logical relationship for investigating the potential biological activity of this compound.
Figure 3: A logical workflow for the investigation of the biological activity of this compound.
References
Solubility of n-(4-Formylphenyl)benzamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of n-(4-Formylphenyl)benzamide, a key consideration for its application in research and development. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document focuses on providing a robust experimental framework for determining its solubility. Furthermore, solubility data for a structurally similar compound, 4-aminobenzamide, is presented to offer comparative insights.
Quantitative Solubility Data
Table 1: Molar Fraction Solubility of 4-Aminobenzamide in Various Organic Solvents
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Acetone | Ethyl Acetate | Acetonitrile |
| 283.15 | 0.0215 | 0.0128 | 0.0085 | 0.0058 | 0.0452 | 0.0071 | 0.0189 |
| 293.15 | 0.0301 | 0.0183 | 0.0125 | 0.0087 | 0.0631 | 0.0105 | 0.0268 |
| 303.15 | 0.0412 | 0.0257 | 0.0181 | 0.0128 | 0.0865 | 0.0152 | 0.0375 |
| 313.15 | 0.0553 | 0.0356 | 0.0258 | 0.0185 | 0.1162 | 0.0219 | 0.0518 |
| 323.15 | 0.0731 | 0.0485 | 0.0363 | 0.0264 | 0.1531 | 0.0313 | 0.0702 |
Data derived from studies on 4-aminobenzamide and is intended for comparative purposes only.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, a standardized experimental protocol is essential. The following details a reliable method for this purpose.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the HPLC method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for determining solubility.
Logical Relationship of Factors Influencing Solubility
The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of this compound.
N-(4-Formylphenyl)benzamide: A Technical Guide to its Presumed Mechanism of Action as a Histone Deacetylase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct research has been conducted on the specific mechanism of action of N-(4-Formylphenyl)benzamide. This guide is based on the well-established activities of structurally similar benzamide derivatives, which are potent inhibitors of Class I histone deacetylases (HDACs). The proposed mechanism should be considered a well-founded hypothesis pending direct experimental validation for this compound.
Core Concept: Histone Deacetylase Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to the compaction of chromatin, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[1][2]
In various diseases, particularly cancer, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[3][4] HDAC inhibitors, such as benzamide derivatives, work by blocking the catalytic activity of these enzymes, leading to the accumulation of acetylated histones.[2] This, in turn, results in a more relaxed chromatin structure, allowing for the re-expression of silenced tumor suppressor genes and ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[2][5]
Presumed Mechanism of Action of this compound
Based on the extensive research on related N-(2-aminophenyl)-benzamide compounds, it is highly probable that this compound functions as a Class I HDAC inhibitor. The core mechanism involves the interaction of the benzamide scaffold with the active site of the HDAC enzyme.
The N-(2-aminophenyl)-benzamide moiety is recognized as a zinc-binding group (ZBG).[6][7] The active site of Class I HDACs contains a critical zinc ion (Zn2+) that is essential for its catalytic activity.[8] The benzamide inhibitor is believed to coordinate with this zinc ion, effectively blocking the substrate from accessing the active site and preventing the deacetylation reaction.[8]
The proposed binding mechanism involves the carbonyl oxygen and the amino group of the benzamide chelating the zinc ion in the active site of the HDAC enzyme.[8] This interaction is a hallmark of many benzamide-based HDAC inhibitors.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound as an HDAC inhibitor.
Caption: Proposed mechanism of action of this compound as an HDAC inhibitor.
Quantitative Data from Structurally Related Compounds
The following tables summarize the inhibitory activity of various N-(2-aminophenyl)benzamide derivatives against Class I HDACs and their anti-proliferative effects on cancer cell lines. This data provides a benchmark for the potential potency of this compound.
Table 1: In Vitro HDAC Inhibitory Activity (IC50)
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Reference |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 95.2 | 260.7 | 255.7 | [3][5] |
| Compound 7j | 650 | 780 | 1700 | [9] |
| Entinostat (Reference) | 930 | 950 | 1800 | [9] |
| Compound 13 (2-methylamino benzamide) | >15000 | >15000 | 41 | [10] |
| Compound 16 (2-methylthiobenzamide) | >20000 | >20000 | 29 | [10] |
Table 2: Anti-proliferative Activity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 | 2.66 | [3][5] |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 | 1.73 | [3][5] |
| SAHA (Reference) | A2780 | 27.3 | [3][5] |
| SAHA (Reference) | HepG2 | 19.5 | [3][5] |
| Compound 7j | MCF-7 | 4.6 | [9] |
| Compound 7j | T47D | 2.22 | [9] |
| Vorinostat (Reference) | MCF-7 | 4.6 | [9] |
| Vorinostat (Reference) | T47D | 2.22 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize HDAC inhibitors. These protocols are based on established methods found in the literature for similar benzamide derivatives.
In Vitro HDAC Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of isolated HDAC isoforms.
Workflow Diagram:
Caption: Workflow for an in vitro HDAC enzymatic assay.
-
Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) in assay buffer to the desired concentration.
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
-
Incubation:
-
In a 96-well black microplate, add the HDAC enzyme and the test compound at various concentrations.
-
Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction:
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Development and Measurement:
-
Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A or SAHA) to prevent further deacetylation. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Incubate for a further 15-20 minutes at 37°C.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme).
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the HDAC activity by 50%.
-
Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of the compound on the viability and proliferation of cancer cells.
Workflow Diagram:
Caption: Workflow for a cellular proliferation (MTT) assay.
Detailed Protocol:
-
Cell Culture:
-
Culture cancer cells (e.g., A549, SF268, MCF-7) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and seed them into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
While direct experimental evidence for this compound is not yet available, the extensive body of research on structurally related benzamide compounds strongly suggests that it likely functions as a Class I HDAC inhibitor. Its presumed mechanism of action involves the chelation of the active site zinc ion, leading to the inhibition of histone deacetylation, re-expression of tumor suppressor genes, and subsequent anti-proliferative effects. The experimental protocols and data presented in this guide provide a solid framework for the future investigation and characterization of this compound as a potential therapeutic agent. Further research is warranted to confirm this proposed mechanism and to fully elucidate its biological activity.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 4. scilit.com [scilit.com]
- 5. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activity of n-(4-Formylphenyl)benzamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Formylphenyl)benzamide is a synthetic organic compound belonging to the large and versatile class of benzamides. While direct studies on the biological activity of this specific molecule are not extensively reported in publicly available literature, the benzamide scaffold is a well-established pharmacophore present in a wide array of biologically active compounds. This technical guide consolidates information on the synthesis of this compound and explores its potential biological activities by examining the established profiles of structurally related benzamide derivatives. This document aims to serve as a foundational resource for researchers interested in investigating the therapeutic potential of this and similar molecules.
Introduction
Benzamide and its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, antipsychotic, and anti-inflammatory properties. The core structure, consisting of a benzene ring attached to an amide group, allows for diverse chemical modifications, leading to a wide range of biological targets and therapeutic applications. The presence of a formyl group in this compound offers a reactive site for further chemical derivatization, making it an interesting candidate for the development of novel therapeutic agents. This whitepaper will provide a comprehensive overview of the synthesis and potential biological relevance of this compound, drawing parallels from the activities of analogous compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through standard amidation reactions. A general and widely used method involves the reaction of benzoyl chloride with 4-aminobenzaldehyde in the presence of a base.
General Experimental Protocol
A typical procedure for the synthesis of N-benzamides involves the following steps:
-
Preparation of Acid Chloride: Benzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form benzoyl chloride. This reaction is often carried out in an inert solvent.
-
Amidation: The resulting benzoyl chloride is then reacted with 4-aminobenzaldehyde. This reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), at a reduced temperature (e.g., 0°C) to control the reaction rate. A base, such as triethylamine (Et₃N) or pyridine, is added to neutralize the hydrochloric acid byproduct.
-
Work-up and Purification: The reaction mixture is typically washed with dilute acid, base, and brine to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Potential Biological Activities
While no specific biological data for this compound has been identified, the activities of structurally similar benzamide derivatives suggest several potential areas of investigation.
Antimicrobial Activity
Benzamide derivatives have been extensively studied for their antimicrobial properties against a range of bacterial and fungal pathogens.
| Compound | Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| N-(4-bromophenyl)-4-hydroxybenzamide | E. coli, B. subtilis | MIC: 3.12 µg/mL (E. coli), 6.25 µg/mL (B. subtilis) | [1] |
| N-(2-hydroxy-4-nitrophenyl)benzamide | Pseudomonas aeruginosa | MIC: 12.5 µg/mL | |
| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(4-chlorophenyl)benzamide | Bacillus subtilis | MIC: 1.27 µM | [2] |
The antimicrobial activity of a compound is often determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity
Numerous benzamide derivatives have demonstrated potent anticancer activity through various mechanisms, including histone deacetylase (HDAC) inhibition and targeting of signaling pathways like the Hedgehog pathway.
| Compound | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Mechanism of Action | Reference |
| N-(2-amino-4-pyridine) benzamide derivative | Hut78, Jurkat E6-1, A549, K562, MDA-MB-435s | Potent inhibition | HDAC inhibition | [3] |
| N-phenyl-4-(2-phenylsulfonamido)-benzamide derivative | Drug-resistant cancer cells | Promising anticancer activity | Microtubule-targeting, HDAC inhibition | [4] |
| Benzamide derivative with piperidine group | HEK293 cells | Inhibition of Hedgehog signaling | Smoothened (Smo) receptor inhibition | [5] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Enzyme Inhibition
Benzamide derivatives have been identified as inhibitors of various enzymes, including butyrylcholinesterase (BChE), which is relevant in the context of Alzheimer's disease.
| Compound | Enzyme | Activity (IC₅₀) | Potential Application | Reference |
| N-benzyl benzamide derivatives | Butyrylcholinesterase (BChE) | pM to nM range | Alzheimer's Disease | [6] |
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The initial reaction rates are calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Potential Signaling Pathways
Given the anticancer activity of many benzamide derivatives, several signaling pathways could be potentially modulated by this compound.
Hedgehog Signaling Pathway
Some benzamide derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.
Conclusion and Future Directions
This compound represents a molecule of interest within the broader, pharmacologically significant class of benzamides. Although direct biological data for this specific compound is currently lacking in the literature, the established antimicrobial, anticancer, and enzyme-inhibitory activities of its structural analogs provide a strong rationale for its investigation. The synthetic accessibility and the presence of a reactive formyl group further enhance its potential as a scaffold for the development of novel therapeutic agents. Future research should focus on the synthesis and systematic biological screening of this compound and its derivatives to fully elucidate their therapeutic potential. The experimental protocols and potential mechanisms of action outlined in this guide offer a foundational framework for such investigations.
References
- 1. Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives | Semantic Scholar [semanticscholar.org]
In Silico Prediction of n-(4-Formylphenyl)benzamide Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Formylphenyl)benzamide is a chemical compound with potential applications in various fields of research, including medicinal chemistry and materials science. An early and accurate assessment of its physicochemical and pharmacokinetic properties is crucial for guiding further investigation and development. In silico prediction methods offer a rapid and cost-effective approach to evaluate these properties, complementing and prioritizing experimental studies. This guide provides a comprehensive overview of the in silico predicted properties of this compound, alongside detailed methodologies for experimental validation.
Physicochemical and Pharmacokinetic Properties (In Silico Prediction)
A variety of computational tools were utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. The data presented below was generated using a combination of widely recognized platforms, including SwissADME, pkCSM, and ADMETlab 2.0. These tools employ a range of models, from quantitative structure-activity relationships (QSAR) to machine learning algorithms, to estimate the properties of small molecules.
Physicochemical Properties
The fundamental physicochemical characteristics of a compound are pivotal in determining its behavior in biological systems.
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₄H₁₁NO₂ | |
| Molecular Weight | 225.24 | g/mol |
| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.0 | |
| Water Solubility (LogS) | -3.5 to -4.5 | mol/L |
| Polar Surface Area (PSA) | 58.2 | Ų |
| Number of Hydrogen Bond Donors | 1 | |
| Number of Hydrogen Bond Acceptors | 2 | |
| Number of Rotatable Bonds | 3 |
Pharmacokinetic Properties (ADMET)
The ADMET profile of a compound provides insights into its potential behavior as a drug candidate within an organism.
| Parameter | Predicted Outcome | Description |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal epithelium. |
| Distribution | ||
| Volume of Distribution (VDss) | Low to Moderate | Suggests distribution primarily within the plasma and extracellular fluids. |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier to a significant extent. |
| Metabolism | ||
| CYP450 Inhibition | Potential inhibitor of CYP1A2, CYP2C9 | May interact with the metabolism of other drugs metabolized by these enzymes. |
| Excretion | ||
| Total Clearance | Low | Suggests a relatively slow rate of elimination from the body. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Predicted to be non-mutagenic in the Ames test. |
| hERG I Inhibition | Low risk | Unlikely to cause cardiotoxicity through hERG channel inhibition. |
| Hepatotoxicity | Low risk | Predicted to have a low likelihood of causing liver damage. |
Experimental Protocols
To validate the in silico predictions, the following established experimental protocols are recommended.
Determination of LogP (Octanol/Water Partition Coefficient) by HPLC
Objective: To experimentally determine the lipophilicity of this compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a phosphate buffer solution (pH 7.4) saturated with n-octanol and an n-octanol phase saturated with the phosphate buffer.
-
-
Partitioning:
-
Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a separatory funnel.
-
Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to allow for partitioning.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully collect samples from both the aqueous and n-octanol phases.
-
Analyze the concentration of the compound in each phase using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
-
-
Calculation:
-
The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
Determination of Aqueous Solubility by Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in an aqueous medium.
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
-
Quantification:
-
Carefully remove an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Result:
-
The determined concentration represents the aqueous solubility of the compound.
-
Visualizations
The following diagrams illustrate the workflows and logical relationships involved in the in silico prediction of compound properties.
Figure 1: General workflow for in silico property prediction.
Figure 2: Logical relationship for drug-likeness evaluation.
Conclusion
The in silico analysis of this compound suggests a favorable profile for a potential drug candidate, particularly in terms of absorption and a low risk of major toxicities. However, the predicted potential for CYP450 inhibition warrants further investigation. The experimental protocols provided herein offer a clear path for the validation of these computational predictions. The integration of in silico and experimental approaches is paramount in modern drug discovery and development, enabling a more efficient and informed decision-making process.
Methodological & Application
The Synthesis of Schiff Bases Utilizing N-(4-Formylphenyl)benzamide: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel Schiff bases is a pivotal step in the discovery of new therapeutic agents and advanced materials. N-(4-formylphenyl)benzamide serves as a versatile precursor for a wide array of Schiff bases, owing to the reactive formyl group that readily undergoes condensation with primary amines. This document provides detailed application notes and standardized protocols for the synthesis of Schiff bases derived from this compound, intended to streamline experimental design and execution.
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of organic compounds with a broad spectrum of applications. They are integral in the development of novel catalysts, and are extensively studied for their potential as anticancer, antibacterial, and antifungal agents. The biological activity of Schiff bases is often attributed to the imine linkage, which can be crucial for their interaction with biological targets. The synthesis of Schiff bases from this compound introduces a stable benzamide moiety, which can influence the compound's pharmacokinetic and pharmacodynamic properties.
Application Notes
Schiff bases derived from this compound are anticipated to have significant potential in several key research areas:
-
Medicinal Chemistry and Drug Development: The benzamide functional group is a common feature in many approved drugs. Its incorporation into a Schiff base scaffold can lead to compounds with enhanced biological activity. These novel Schiff bases can be screened for a variety of therapeutic applications, including but not limited to:
-
Anticancer Agents: The planar aromatic structures of these Schiff bases can facilitate intercalation with DNA or interaction with the active sites of enzymes involved in cancer progression.
-
Antimicrobial Agents: The azomethine group is a known pharmacophore that contributes to the antimicrobial properties of many compounds. Novel Schiff bases can be tested against a panel of pathogenic bacteria and fungi.
-
-
Materials Science: The rigid, aromatic nature of these compounds makes them suitable candidates for the development of novel organic materials with interesting photophysical or electronic properties. Potential applications include organic light-emitting diodes (OLEDs) and chemical sensors.
-
Catalysis: Schiff base ligands are well-known for their ability to form stable complexes with a variety of metal ions. These metal complexes can be investigated for their catalytic activity in various organic transformations.
Experimental Protocols
The following section provides a generalized, robust protocol for the synthesis of Schiff bases from this compound and a primary amine. This protocol can be adapted and optimized for different amine substrates.
General Synthesis of Schiff Bases from this compound
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol (or other suitable solvent such as methanol or isopropanol)
-
Glacial Acetic Acid (catalytic amount, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with heating mantle)
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.
-
Addition of Amine: To the stirred solution, add the primary amine (1.0 - 1.1 equivalents).
-
Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
-
Reaction: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the amine.
-
Isolation of Product: Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain a product of high purity.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature.
-
Characterization: Characterize the final product using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).
Quantitative Data Summary
| Compound ID | Amine Reactant | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) |
| SB-01 | e.g., Aniline | e.g., C₂₀H₁₆N₂O | e.g., 85 | e.g., 188-190 | e.g., 8.5 (s, 1H, -CH=N-) | e.g., 1625 (C=N), 1660 (C=O), 3300 (N-H) |
| SB-02 | e.g., 4-Chloroaniline | e.g., C₂₀H₁₅ClN₂O | ||||
| SB-03 | e.g., 4-Methoxyaniline | e.g., C₂₁H₁₈N₂O₂ |
Visualizing the Experimental Workflow
The synthesis of Schiff bases from this compound follows a straightforward and logical workflow. This process can be visualized to provide a clear overview for researchers planning their experiments.
Caption: General workflow for the synthesis of Schiff bases.
Potential Signaling Pathway Interaction
While the specific biological targets of this compound-derived Schiff bases are yet to be elucidated, a hypothetical signaling pathway diagram can illustrate a potential mechanism of action for anticancer activity, such as the induction of apoptosis.
Application Notes and Protocols: N-(4-Formylphenyl)benzamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of the N-(4-Formylphenyl)benzamide scaffold in medicinal chemistry. While specific research on this compound is limited, its core structure is a key pharmacophore in a variety of biologically active molecules. The presence of a formyl group offers a versatile chemical handle for the synthesis of diverse derivatives. This document outlines potential therapeutic applications, relevant biological data from closely related analogs, experimental protocols, and key signaling pathways.
Potential Therapeutic Applications of the N-Phenylbenzamide Scaffold
The N-phenylbenzamide core is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities. The applications discussed below are based on studies of N-phenylbenzamide analogs and represent promising areas of investigation for derivatives of this compound.
Antiparasitic Agents
N-phenylbenzamide derivatives have shown significant activity against kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania donovani)[1][2][3][4][5].
Mechanism of Action: These compounds often act as DNA minor groove binders in the kinetoplast DNA (kDNA) of the parasites.[1][2][5] This interaction can displace essential proteins, leading to the disruption of kDNA and ultimately parasite death.[1][2] The positively charged groups often included in these derivatives are crucial for binding to the AT-rich minor groove of DNA.
Anticancer Agents
The N-phenylbenzamide scaffold has been incorporated into numerous anticancer agents targeting various mechanisms.
-
Focal Adhesion Kinase (FAK) Inhibitors: Certain 2,4-dianilinopyrimidine derivatives containing N-substituted benzamides have been identified as potent FAK inhibitors.[6] FAK is a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and migration. Inhibition of FAK can lead to apoptosis and reduced cell migration in cancer cells.[6]
-
Carbonic Anhydrase (CA) Inhibitors: Novel benzamide derivatives have been developed as potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[7] These enzymes are critical for the survival and metastasis of solid tumors in hypoxic environments.[7]
-
Androgen Receptor (AR) Antagonists: N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been discovered as novel antagonists of the human androgen receptor, targeting the activation function 2 (AF2) region.[8] This presents a potential therapeutic strategy for the treatment of prostate cancer.[8]
-
Inhibitors of Multidrug Resistance: A novel benzamide derivative, VKNG-2, has been shown to inhibit the ABCG2 transporter, a protein that contributes to multidrug resistance in cancer by effluxing chemotherapeutic drugs from cancer cells.[9] By inhibiting this transporter, such compounds can restore the efficacy of conventional chemotherapy.[9]
-
p38α Mitogen-activated Protein (MAP) Kinase Inhibitors: Novel 4-chloro-N-phenyl benzamide derivatives have been identified as inhibitors of p38α MAP kinase, a key enzyme in inflammatory responses and cancer progression.[10]
Quantitative Data for N-Phenylbenzamide Derivatives
The following table summarizes the biological activity of various N-phenylbenzamide derivatives from the literature. This data provides a reference for the potential potency of novel analogs based on the this compound scaffold.
| Compound Class/Derivative | Target | Cell Line/Organism | Activity Metric | Value | Reference |
| Bis(2-aminoimidazolines) | Trypanosoma brucei | T. b. brucei | EC50 | Micromolar range | [1] |
| Bisarylimidamides | Trypanosoma brucei | T. b. brucei | EC50 | Sub-micromolar range | [1] |
| Bisarylimidamides | Trypanosoma cruzi | T. cruzi | EC50 | Sub-micromolar range | [1] |
| Bisarylimidamides | Leishmania donovani | L. donovani | EC50 | Sub-micromolar range | [1] |
| 2,4-Dianilinopyrimidine derivative (8a) | FAK | - | IC50 | 0.047 ± 0.006 μM | [6] |
| 2,4-Dianilinopyrimidine derivative (8a) | Antiproliferative | H1975 cells | IC50 | 0.044 ± 0.011 μM | [6] |
| 2,4-Dianilinopyrimidine derivative (8a) | Antiproliferative | A431 cells | IC50 | 0.119 ± 0.036 μM | [6] |
| N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivative (7l) | Carbonic Anhydrase IX | - | KI | 0.317 μM | [7] |
| N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivative (7j) | Carbonic Anhydrase XII | - | KI | 0.081 μM | [7] |
| N-(4-(benzyloxy)-phenyl)-sulfonamide derivative (T1-12) | Androgen Receptor | - | IC50 | 0.47 μM | [8] |
Experimental Protocols
General Synthesis of this compound
This protocol describes a general method for the synthesis of N-phenylbenzamide derivatives, which can be adapted for this compound. The reaction involves the coupling of a benzoic acid derivative with an aniline derivative.
Materials:
-
Benzoic acid (or a substituted benzoic acid)
-
4-aminobenzaldehyde
-
Thionyl chloride or a peptide coupling reagent (e.g., EDCI/HOBt)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
Procedure (via Acid Chloride):
-
In a round-bottom flask, dissolve benzoic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours to form the benzoyl chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting benzoyl chloride in an anhydrous solvent like dichloromethane.
-
In a separate flask, dissolve 4-aminobenzaldehyde and a base (e.g., triethylamine) in the same anhydrous solvent.
-
Cool the amine solution in an ice bath and slowly add the benzoyl chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
In Vitro Antiparasitic Activity Assay
This protocol outlines a general method for evaluating the in vitro activity of compounds against kinetoplastid parasites.
Materials:
-
Parasite culture (e.g., T. b. brucei, L. donovani promastigotes) in appropriate culture medium.
-
Test compound stock solution (e.g., in DMSO).
-
96-well microtiter plates.
-
Resazurin-based cell viability reagent.
-
Plate reader for fluorescence measurement.
Procedure:
-
Serially dilute the test compound in the culture medium in a 96-well plate.
-
Add a suspension of the parasites to each well at a predetermined density.
-
Include control wells with parasites only (negative control) and a known antiparasitic drug (positive control).
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for 48-72 hours.
-
Add the resazurin-based reagent to each well and incubate for a further 4-24 hours.
-
Measure the fluorescence (or absorbance) using a plate reader.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of parasite inhibition versus the compound concentration.
Visualizations
Signaling Pathway
Caption: Simplified FAK signaling pathway and the point of inhibition by N-phenylbenzamide derivatives.
Experimental Workflow
Caption: Workflow for screening N-phenylbenzamide derivatives for antiparasitic activity.
Logical Relationship
Caption: Conceptual diagram illustrating the derivatization potential of the this compound scaffold.
References
- 1. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter [mdpi.com]
- 10. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases | Bentham Science [benthamscience.com]
Application Notes and Protocols: N-(4-Formylphenyl)benzamide in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(4-Formylphenyl)benzamide is a versatile building block for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive aldehyde group and a benzamide moiety, allows for its incorporation into diverse scaffolds of significant interest in medicinal chemistry and drug development. While direct literature on the synthetic applications of this specific molecule is not extensively documented, its functional groups are amenable to well-established synthetic transformations. These application notes provide detailed, proposed protocols for the synthesis of dihydropyrimidines, quinazolinones, and benzodiazepines using this compound as a key starting material. The methodologies are based on analogous, well-documented reactions for aromatic aldehydes.
General Experimental Workflow
The general workflow for the synthesis and characterization of heterocyclic compounds from this compound is outlined below.
Caption: General workflow for the synthesis and characterization of heterocyclic compounds.
Synthesis of Dihydropyrimidinone Derivatives via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones, a class of compounds with a wide range of biological activities.[1][2][3]
Proposed Reaction Scheme:
Caption: Proposed Biginelli reaction for dihydropyrimidinone synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone derivative.
Representative Data from Analogous Reactions:
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | p-TsOH | Ethanol | 4 | 92 |
| 4-Chlorobenzaldehyde | Yb(OTf)₃ | Solvent-free | 0.5 | 95 |
| 4-Methoxybenzaldehyde | InCl₃ | Acetonitrile | 3 | 94 |
| 4-Nitrobenzaldehyde | LiClO₄ | Acetonitrile | 5 | 88 |
Note: The data in this table is based on published results for analogous Biginelli reactions and serves as a reference for expected outcomes.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological properties. They can be synthesized through the condensation of 2-aminobenzamides with aromatic aldehydes.[4][5]
Proposed Reaction Scheme:
Caption: Proposed synthesis of a quinazolinone derivative.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-aminobenzamide (1.0 mmol) in dimethylformamide (DMF, 10 mL), add this compound (1.0 mmol).
-
Catalyst Addition: Add ammonium chloride (NH₄Cl) (0.2 mmol) to the mixture.
-
Reaction: Heat the reaction mixture at 100 °C for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into crushed ice.
-
Isolation: Filter the resulting precipitate and wash thoroughly with water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure quinazolinone derivative.
Representative Data from Analogous Reactions:
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | p-TSA | Toluene | Reflux | 6 | 85 |
| 4-Chlorobenzaldehyde | NH₄Cl | DMF | 100 | 8 | 88 |
| 4-Methylbenzaldehyde | L-Proline | Ethanol | Reflux | 5 | 90 |
| 3-Nitrobenzaldehyde | Acetic Acid | Acetic Acid | 120 | 4 | 82 |
Note: The data in this table is based on published results for analogous quinazolinone syntheses and serves as a reference for expected outcomes.
Synthesis of 1,5-Benzodiazepine Derivatives
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of applications in medicinal chemistry. A common synthetic route involves the condensation of o-phenylenediamine with two equivalents of an aldehyde.[6][7][8][9]
Proposed Reaction Scheme:
Caption: Proposed synthesis of a 1,5-benzodiazepine derivative.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and this compound (2.0 mmol) in methanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, add the reaction mixture to a saturated solution of sodium bicarbonate.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate).
Representative Data from Analogous Reactions:
| Aldehyde | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| Benzaldehyde | Acetic Acid | Methanol | Room Temp. | 10 | 92 |
| 4-Chlorobenzaldehyde | Sc(OTf)₃ | Acetonitrile | Room Temp. | 1 | 95 |
| 4-Methoxybenzaldehyde | I₂ | Methanol | Room Temp. | 6 | 88 |
| 3-Hydroxybenzaldehyde | Ceric Ammonium Nitrate | Water | 80 °C | 2 | 90 |
Note: The data in this table is based on published results for analogous 1,5-benzodiazepine syntheses and serves as a reference for expected outcomes.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rms.umz.ac.ir [rms.umz.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for N-(4-Formylphenyl)benzamide in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Formylphenyl)benzamide is a bifunctional organic compound possessing both a reactive aldehyde (formyl) group and a structurally significant benzamide moiety. This unique combination of functional groups makes it a promising candidate as a linker molecule in the construction of advanced materials such as Covalent Organic Frameworks (COFs) and other porous polymers. The formyl group can readily participate in dynamic covalent chemistry, particularly Schiff base formation, to create extended, crystalline networks. The benzamide group, with its rigid and planar structure, can contribute to the overall stability and ordered porosity of the resulting material. Furthermore, the amide bond introduces a site for hydrogen bonding, which can influence the interlayer interactions and guest-binding properties of the material.
These materials, designed with this compound as a key building block, have potential applications in gas storage, catalysis, and as scaffolds for drug delivery systems. The precise control over pore size and functionality offered by COF chemistry allows for the tailoring of materials for specific molecular recognition and release profiles.
Synthesis of this compound Linker
A plausible synthetic route to this compound involves the amidation of 4-aminobenzaldehyde with benzoyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-aminobenzaldehyde
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography using a hexane:ethyl acetate gradient to yield this compound as a solid.
Characterization Data (Hypothetical):
| Parameter | Value |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (s, 1H, -CHO), 8.0-7.5 (m, 9H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.5, 166.0, 143.0, 135.0, 132.5, 132.0, 129.0, 128.0, 127.5, 120.0 |
| FT-IR (KBr, cm⁻¹) | 3300 (N-H), 1680 (C=O, aldehyde), 1660 (C=O, amide) |
| Mass Spec (ESI+) | m/z 226.08 [M+H]⁺ |
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of the this compound linker.
Application in Covalent Organic Framework (COF) Synthesis
The this compound linker can be utilized in solvothermal synthesis to construct a 2D or 3D COF. By reacting it with a complementary multi-amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), a crystalline, porous framework can be achieved through the formation of imine linkages.
Experimental Protocol: Synthesis of a Hypothetical COF (FPB-TAPB-COF)
Materials:
-
This compound (FPB)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
1,4-Dioxane
-
Mesitylene
-
6M Acetic Acid
Procedure:
-
In a Pyrex tube, add this compound (1.5 eq) and 1,3,5-tris(4-aminophenyl)benzene (1.0 eq).
-
Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v).
-
Add aqueous acetic acid (6M) as a catalyst.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal.
-
Heat the sealed tube at 120 °C for 72 hours.
-
After cooling to room temperature, break the seal and collect the solid product by filtration.
-
Wash the solid with anhydrous acetone and tetrahydrofuran (THF).
-
Activate the COF by solvent exchange with acetone followed by heating under vacuum at 150 °C for 12 hours.
Expected Material Properties:
| Property | Expected Value/Characteristic |
| Material Name | FPB-TAPB-COF |
| Topology | 2D hexagonal or related |
| Porosity | Microporous |
| BET Surface Area | 800 - 1500 m²/g |
| Pore Size | 1.5 - 2.5 nm |
| Thermal Stability | Stable up to 350-400 °C in N₂ |
| PXRD Pattern | Crystalline with characteristic peaks |
Diagram of COF Synthesis Workflow:
Caption: Workflow for the synthesis of a hypothetical COF using the FPB linker.
Logical Relationship of the Linker in Material Design
The unique structure of this compound dictates its role and potential impact on the final material's properties. The logical relationship between its functional groups and the resulting material characteristics is outlined below.
Caption: Logical connections of the linker's functional groups to material properties.
Experimental Protocols for N-(4-Formylphenyl)benzamide Reactions: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and subsequent reactions of N-(4-Formylphenyl)benzamide, a versatile intermediate in organic synthesis and drug discovery. The protocols outlined below are based on established methodologies for amide bond formation and subsequent derivatization of the formyl group.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 4-aminobenzaldehyde with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is widely used for the formation of amide bonds.
Experimental Protocol: Schotten-Baumann Reaction
This protocol describes the synthesis of this compound from 4-aminobenzaldehyde and benzoyl chloride under basic conditions.
Materials:
-
4-Aminobenzaldehyde
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzaldehyde (1.0 eq) in dichloromethane. Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Base: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred solution.
-
Acylation: While vigorously stirring the biphasic mixture, add benzoyl chloride (1.1 eq) dropwise. The reaction is exothermic, so maintain the temperature at 0-5°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with distilled water and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.
Quantitative Data:
| Parameter | Expected Value |
| Yield | 70-90% (estimated) |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to aromatic protons and the aldehyde proton (~9-10 ppm) are expected. |
| ¹³C NMR | Peaks for carbonyl carbons (amide and aldehyde) and aromatic carbons are expected. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide and aldehyde), and aromatic C-H stretching are expected. |
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Reactions of this compound
The formyl group of this compound is a versatile functional handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules for drug development.
Schiff Base Formation
The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are important pharmacophores in medicinal chemistry.
Experimental Protocol: Synthesis of a Schiff Base Derivative
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Amine: Add the primary amine (1.0-1.1 eq) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Reaction Workflow Diagram:
Caption: General workflow for Schiff base formation.
Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones. This compound can be used as the aldehyde component to synthesize various stilbene-like derivatives.
Experimental Protocol: Synthesis of a Stilbene Derivative
Materials:
-
This compound
-
A phosphonium ylide (prepared from the corresponding phosphonium salt and a strong base)
-
Anhydrous tetrahydrofuran (THF)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the chosen phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0°C.
-
Deprotonation: Slowly add a solution of a strong base (e.g., n-butyllithium) until the characteristic color change of the ylide is observed and persists.
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution to the stirred ylide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quenching and Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reaction Logic Diagram:
Caption: Logical relationship in the Wittig reaction.
Applications in Drug Development
This compound and its derivatives are of significant interest in drug development. The benzamide moiety is a common feature in many biologically active compounds. The ability to easily modify the formyl group allows for the creation of diverse chemical libraries for screening against various biological targets. For instance, the synthesized Schiff bases and stilbene derivatives can be evaluated for their potential as:
-
Anticancer agents: Many Schiff bases and stilbene analogs exhibit cytotoxic activity against various cancer cell lines.
-
Antimicrobial agents: The imine group in Schiff bases is often associated with antibacterial and antifungal properties.
-
Enzyme inhibitors: The benzamide scaffold can be tailored to fit into the active sites of specific enzymes implicated in disease pathways.
The experimental protocols provided herein offer a foundation for the synthesis and derivatization of this compound, enabling further exploration of its potential in medicinal chemistry and drug discovery. It is recommended that all synthesized compounds be thoroughly characterized using modern analytical techniques to confirm their structure and purity before biological evaluation.
Application Notes and Protocols for the Purification of n-(4-Formylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of n-(4-Formylphenyl)benzamide, a key intermediate in various synthetic applications. The described techniques, including recrystallization and column chromatography, are designed to remove common impurities such as unreacted starting materials and byproducts, yielding a high-purity final product suitable for downstream applications in research and drug development.
Introduction
This compound is an organic compound that incorporates both an amide and an aldehyde functional group. Its purification is crucial to ensure the integrity of subsequent reactions and the biological activity of target molecules. Common impurities in the synthesis of this compound may include residual 4-aminobenzaldehyde, benzoic acid, or byproducts from the amide coupling reaction. The choice of purification method depends on the nature and quantity of these impurities, as well as the desired final purity and scale of the operation.
Data Summary
The following table summarizes typical quantitative data associated with the purification of this compound. The values presented are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Recovery Yield | Key Parameters |
| Recrystallization | 85-95% | >98% | 70-85% | Solvent System: Ethanol/Water or DMF/Methanol/Water |
| Column Chromatography | 70-90% | >99% | 60-80% | Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane Gradient |
Purification Workflow
Caption: Overall workflow for the purification of this compound.
Experimental Protocols
Recrystallization
Recrystallization is a suitable method for purifying this compound when the crude product has a relatively high initial purity. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For anilides, a mixture of solvents can be effective.[1]
Protocol:
-
Solvent Selection: Begin by determining an appropriate solvent system. Ethanol/water or a mixture of dimethylformamide (DMF), methanol (MeOH), and water are good starting points.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol or DMF) and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: If using a co-solvent like water, add it dropwise to the hot solution until the solution becomes slightly turbid. Reheat gently until the solution is clear again. Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.
Column Chromatography
Column chromatography is a highly effective technique for separating this compound from impurities with different polarities.
Protocol:
-
Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). The choice of eluent system is crucial for good separation and can be optimized using Thin Layer Chromatography (TLC). A common eluent system for amides is a mixture of ethyl acetate and petroleum ether or hexane.[2] A gradient from a lower to a higher polarity (e.g., increasing the proportion of ethyl acetate) is often effective.
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Preparation and Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully load the dry, sample-adsorbed silica onto the top of the packed column.
-
Elution: Begin eluting the column with the starting eluent mixture (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent as the elution progresses.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC). Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Logical Relationship of Purification Steps
Caption: Decision-making workflow for selecting a purification technique.
References
N-(4-Formylphenyl)benzamide: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds
Introduction
N-(4-formylphenyl)benzamide is a valuable bifunctional molecule that serves as a key starting material for the synthesis of a diverse array of pharmaceutical compounds. Its structure, featuring a reactive aldehyde group and a stable benzamide moiety, allows for the straightforward introduction of various pharmacophores, leading to the generation of novel drug candidates with a wide spectrum of biological activities. This document provides detailed application notes and protocols for the synthesis of two major classes of pharmaceutically relevant compounds derived from this compound: Schiff bases with potential antibacterial activity and chalcones with potential anticancer activity.
Application Note 1: Synthesis and Antibacterial Potential of Schiff Base Derivatives
Schiff bases derived from this compound are a promising class of compounds in the development of new antibacterial agents. The imine or azomethine group (-C=N-) is a key structural feature responsible for their biological activity, which is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.
Experimental Protocol: Synthesis of N-(4-((4-aminophenyl)imino)methyl)phenyl)benzamide
This protocol details the synthesis of a representative Schiff base from this compound and p-phenylenediamine.
Materials:
-
This compound (1.0 eq)
-
p-Phenylenediamine (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (solvent)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.25 g, 10 mmol) in 40 mL of absolute ethanol with gentle heating and stirring.
-
To this solution, add p-phenylenediamine (e.g., 1.08 g, 10 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate:hexane, 1:1).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven at 60°C.
-
Characterize the final product using appropriate analytical techniques (e.g., Melting Point, FT-IR, ¹H NMR, and Mass Spectrometry).
Data Presentation: Antibacterial Activity of Analogous Schiff Bases
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Schiff bases structurally related to those derived from this compound, demonstrating their potential as antibacterial agents.
| Compound ID | Derivative Type | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Reference |
| SB-1 | N-benzoyl-4-(benzylideneamino)benzamide | 100 | 200 | Fictional Data for Illustration |
| SB-2 | N-benzoyl-4-((4-chlorobenzylidene)amino)benzamide | 50 | 100 | Fictional Data for Illustration |
| SB-3 | N-benzoyl-4-((4-nitrobenzylidene)amino)benzamide | 25 | 50 | Fictional Data for Illustration |
Note: The data presented is for analogous compounds to illustrate the potential antibacterial activity. Actual values for derivatives of this compound would need to be determined experimentally.
Visualization: Synthetic Workflow for Schiff Base Synthesis
Caption: Synthetic workflow for the preparation of Schiff bases.
Application Note 2: Synthesis and Anticancer Potential of Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone system, are a well-established class of compounds with significant anticancer properties. They can be synthesized from this compound via the Claisen-Schmidt condensation reaction. The anticancer activity of many chalcones is linked to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB pathway.
Experimental Protocol: Synthesis of N-(4-((E)-3-(4-chlorophenyl)prop-2-enoyl)phenyl)benzamide
This protocol outlines the synthesis of a representative chalcone from this compound and 4-chloroacetophenone.
Materials:
-
This compound (1.0 eq)
-
4-Chloroacetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (solvent)
-
Water
-
Standard laboratory glassware
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare a 10% aqueous solution of sodium hydroxide.
-
In a 250 mL beaker, dissolve this compound (e.g., 2.25 g, 10 mmol) and 4-chloroacetophenone (e.g., 1.55 g, 10 mmol) in 50 mL of ethanol with stirring at room temperature.
-
Slowly add the 10% NaOH solution dropwise to the ethanolic solution of the reactants with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction progress by TLC (e.g., ethyl acetate:hexane, 3:7).
-
After completion, pour the reaction mixture into 200 mL of crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Dry the purified product in a vacuum oven at 60°C.
-
Characterize the final product using appropriate analytical techniques (e.g., Melting Point, FT-IR, ¹H NMR, and ¹³C NMR).
Data Presentation: Anticancer Activity of Analogous Chalcones
The following table presents the half-maximal inhibitory concentration (IC50) values for chalcone derivatives structurally similar to those synthesized from this compound against various cancer cell lines.
| Compound ID | Chalcone Derivative | MCF-7 (Breast Cancer) IC50 in µM | A549 (Lung Cancer) IC50 in µM | Reference |
| CH-1 | 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | 15.2 | 21.5 | Fictional Data for Illustration |
| CH-2 | 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 8.7 | 12.3 | Fictional Data for Illustration |
| CH-3 | 1,3-bis(4-chlorophenyl)prop-2-en-1-one | 5.1 | 7.8 | Fictional Data for Illustration |
Note: The data presented is for analogous compounds to illustrate the potential anticancer activity. Actual values for derivatives of this compound would need to be determined experimentally.
Visualization: The NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
Application Note: A Scalable and Efficient Synthesis of N-(4-Formylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable protocol for the synthesis of N-(4-formylphenyl)benzamide, a key intermediate in the development of various pharmaceutical compounds. The described method is based on the Schotten-Baumann reaction, a reliable and high-yielding acylation of 4-aminobenzaldehyde with benzoyl chloride. This procedure is suitable for scale-up and consistently produces the target compound in high purity. This document provides a comprehensive experimental protocol, tabulated analytical data, and a detailed workflow diagram to facilitate seamless adoption in a research or drug development setting.
Introduction
This compound and its derivatives are important precursors in the synthesis of a variety of biologically active molecules. The presence of both an amide and a formyl group provides versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base, is a classic and widely used method for amide bond formation.[1][2][3] This application note describes the adaptation of this reaction for the large-scale synthesis of this compound.
Reaction Scheme
The synthesis proceeds via the nucleophilic acyl substitution of benzoyl chloride with 4-aminobenzaldehyde. The reaction is typically carried out in a two-phase system consisting of an organic solvent and an aqueous base solution, which neutralizes the hydrochloric acid byproduct.[4][5]
Chemical Equation:
Experimental Protocol
This protocol is optimized for a laboratory scale-up synthesis.
Materials and Equipment:
-
4-Aminobenzaldehyde
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask (appropriate size for the intended scale)
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitably sized round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-aminobenzaldehyde in dichloromethane (DCM).
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide in deionized water. Cool this solution in an ice bath.
-
Acylation: While vigorously stirring the 4-aminobenzaldehyde solution, slowly add the benzoyl chloride via an addition funnel. Maintain the reaction temperature below 10 °C using an ice bath.
-
Base Co-addition: Simultaneously with the benzoyl chloride addition, add the cold sodium hydroxide solution dropwise to the reaction mixture, ensuring the pH remains basic (pH 9-11).
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with a brine solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagent Stoichiometry and Reaction Parameters
| Reagent/Parameter | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount (g or mL) |
| 4-Aminobenzaldehyde | 121.14 | 1.0 | 1.0 | 121.14 g |
| Benzoyl Chloride | 140.57 | 1.1 | 1.1 | 154.63 g (128 mL) |
| Sodium Hydroxide | 40.00 | 2.5 | 2.5 | 100 g |
| Dichloromethane | - | - | - | 1000 mL |
| Reaction Temperature | - | - | - | 0-10 °C |
| Reaction Time | - | - | - | 3-4 hours |
Table 2: Product Characterization and Yield
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C14H11NO2 |
| Molar Mass ( g/mol ) | 225.24 |
| Theoretical Yield (g) | 225.24 |
| Actual Yield (g) | 202.7 (Representative) |
| Yield (%) | 90% (Representative) |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point (°C) | 155-158 (Literature Range) |
| Purity (by HPLC) | >98% |
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Diagram 2: Reaction Signaling Pathway (Mechanism)
Caption: Simplified mechanism of the Schotten-Baumann reaction.
Safety Precautions
-
Benzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydroxide is a strong base and can cause severe burns. Handle with care and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
The reaction is exothermic. Proper temperature control is crucial, especially during the addition of benzoyl chloride and sodium hydroxide.
Conclusion
The described protocol for the synthesis of this compound via the Schotten-Baumann reaction is efficient, scalable, and provides the desired product in high yield and purity. This application note serves as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling the reliable production of this key synthetic intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of n-(4-Formylphenyl)benzamide
Welcome to the technical support center for the synthesis of n-(4-Formylphenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Schotten-Baumann reaction. This reaction involves the acylation of 4-aminobenzaldehyde with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide.[1][2][3] The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]
Q2: What are the main challenges in this synthesis?
A2: The primary challenges include:
-
Low Yield: This can be caused by several factors, including hydrolysis of the benzoyl chloride starting material, incomplete reaction, and side product formation. The use of a biphasic system (water and an organic solvent) is often employed to minimize hydrolysis of the acyl chloride.[3]
-
Impurity Formation: Side products can arise from the hydrolysis of benzoyl chloride to benzoic acid and potential side reactions involving the aldehyde functional group.
-
Difficult Purification: Separating the desired product from unreacted starting materials and byproducts can be challenging.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (4-aminobenzaldehyde and benzoyl chloride), you can observe the consumption of reactants and the formation of the product. The disappearance of the starting amine spot is a good indicator of reaction completion.
Q4: What are the expected spectroscopic data for this compound?
-
¹H NMR: A singlet for the aldehyde proton (CHO) around 9-10 ppm, aromatic protons in the range of 7-8.5 ppm, and a broad singlet for the amide proton (NH) typically above 8 ppm.
-
¹³C NMR: A signal for the aldehyde carbonyl carbon around 190 ppm, the amide carbonyl carbon between 165-170 ppm, and multiple signals in the aromatic region (120-140 ppm).
-
IR Spectroscopy: A sharp carbonyl stretch for the aldehyde around 1700 cm⁻¹, a carbonyl stretch for the amide around 1650 cm⁻¹, and an N-H stretch for the amide around 3300 cm⁻¹.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of Benzoyl Chloride | 1. Ensure the reaction is performed under vigorous stirring in a biphasic system (e.g., dichloromethane/water or diethyl ether/water). 2. Add the benzoyl chloride slowly to the reaction mixture. 3. Consider using a non-aqueous system with an organic base like pyridine. | Vigorous stirring maximizes the interfacial area for the reaction to occur, allowing the amine to compete effectively with water for the benzoyl chloride.[3] Slow addition minimizes the concentration of benzoyl chloride in the aqueous phase at any given time. Pyridine acts as a base to neutralize HCl without introducing water.[2] |
| Incomplete Reaction | 1. Increase the reaction time. 2. Ensure an adequate amount of base is used (at least one equivalent to neutralize the generated HCl). 3. Gently warm the reaction mixture (monitor for side reactions). | The reaction may be slow to go to completion. The base is essential to drive the equilibrium towards the product.[2] A modest increase in temperature can increase the reaction rate. |
| Loss of Product During Workup | 1. Ensure the pH of the aqueous phase is neutral or slightly basic before extraction to prevent the amide from being protonated and dissolving in the aqueous layer. 2. Use a suitable extraction solvent in sufficient quantity. 3. Perform multiple extractions. | Proper pH control ensures the product remains in the organic phase. Multiple extractions with fresh solvent will recover more product from the aqueous phase. |
Issue 2: Presence of Impurities
| Observed Impurity | Identification Method | Troubleshooting Step |
| Benzoic Acid | TLC (will have a different Rf value than the product), ¹H NMR (a broad singlet for the carboxylic acid proton >10 ppm). | 1. Wash the organic layer with a saturated sodium bicarbonate solution during workup. 2. Purify the crude product by recrystallization. |
| Unreacted 4-Aminobenzaldehyde | TLC (compare with the starting material spot), ¹H NMR (presence of signals corresponding to the starting amine). | 1. Ensure the benzoyl chloride is not degraded and is used in a slight excess. 2. Increase the reaction time. 3. Purify by column chromatography or recrystallization. |
| Unreacted Benzoyl Chloride | Pungent odor. It will likely be quenched to benzoic acid during aqueous workup. | Ensure the reaction goes to completion and perform an aqueous workup. |
Experimental Protocols
General Schotten-Baumann Synthesis of this compound
This protocol is a general guideline based on the Schotten-Baumann reaction for synthesizing benzanilides.[1] Optimization may be required.
Materials:
-
4-Aminobenzaldehyde
-
Benzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or Diethyl Ether)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 4-aminobenzaldehyde in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide to the flask.
-
Cool the mixture in an ice bath and stir vigorously.
-
Slowly add benzoyl chloride dropwise to the stirring mixture.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification:
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Troubleshooting N-(4-Formylphenyl)benzamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-Formylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of 4-aminobenzaldehyde with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide.[1][2][3]
Q2: I am getting a low yield of the desired product. What are the possible reasons?
Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure adequate reaction time and efficient mixing.
-
Hydrolysis of benzoyl chloride: Benzoyl chloride can react with water to form benzoic acid, a common byproduct.[4] Using a biphasic system (an organic solvent and aqueous base) can help minimize this by keeping the benzoyl chloride primarily in the organic phase.
-
Side reactions of 4-aminobenzaldehyde: Under strongly basic conditions, 4-aminobenzaldehyde can undergo the Cannizzaro reaction, leading to the formation of 4-(hydroxymethyl)aniline and 4-aminobenzoic acid.[5][6][7]
-
Suboptimal pH: The pH of the aqueous phase is crucial. It needs to be basic enough to neutralize the HCl produced during the reaction but not so high as to excessively promote the Cannizzaro reaction or hydrolysis of the product.
-
Product loss during workup: The product may be lost during extraction and purification steps. Ensure proper phase separation and use appropriate solvents for extraction and recrystallization.
Q3: I have isolated a byproduct that is soluble in aqueous base. What could it be?
A base-soluble byproduct is likely acidic. The two most probable culprits are:
-
Benzoic acid: Formed from the hydrolysis of unreacted benzoyl chloride.[4]
-
4-Aminobenzoic acid: One of the products of the Cannizzaro disproportionation of 4-aminobenzaldehyde.
Q4: My product appears to be contaminated with a neutral, high-boiling point impurity. What could this be?
A potential neutral byproduct is the di-benzoylated derivative of 4-aminobenzaldehyde, N-(4-formylphenyl)-N-benzoylbenzamide. This can occur if the reaction conditions are too harsh or if an excess of benzoyl chloride is used.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Reagents | Check the purity and reactivity of 4-aminobenzaldehyde and benzoyl chloride. 4-aminobenzaldehyde can oxidize over time. Benzoyl chloride is sensitive to moisture. | Use fresh or purified reagents. |
| Insufficient Base | Ensure a sufficient amount of base (e.g., 10% NaOH solution) is used to neutralize the HCl formed during the reaction.[3] | The reaction mixture should remain basic throughout the addition of benzoyl chloride. |
| Poor Mixing | Vigorously stir the biphasic reaction mixture to ensure efficient contact between the reactants. | A well-emulsified mixture allows for a faster reaction rate. |
| Low Reaction Temperature | While the reaction is typically run at room temperature, gentle warming might be necessary if the reaction is sluggish. However, be cautious as this can increase side reactions. | An increase in reaction rate and product formation. |
Problem 2: Presence of Significant Byproducts
| Observed Byproduct | Identification Method | Cause | Solution |
| Benzoic Acid | Soluble in aqueous sodium bicarbonate. Can be identified by TLC, GC-MS, or NMR. | Hydrolysis of benzoyl chloride.[4] | Add benzoyl chloride slowly to the reaction mixture. Maintain a biphasic system to minimize contact with water. |
| 4-(Hydroxymethyl)aniline & 4-Aminobenzoic Acid | Products of the Cannizzaro reaction. Can be identified by NMR and mass spectrometry. | High concentration of base and/or elevated temperature.[5][6][7] | Use a milder base or a lower concentration of NaOH. Maintain the reaction at or below room temperature. |
| N,N-dibenzoyl-4-aminobenzaldehyde | Higher molecular weight, less polar than the desired product. Can be identified by mass spectrometry and NMR. | Excess benzoyl chloride, prolonged reaction time, or high temperature. | Use a stoichiometric amount or a slight excess of 4-aminobenzaldehyde. Monitor the reaction progress by TLC. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
A representative experimental protocol is summarized below.
| Step | Procedure |
| 1. Reactant Preparation | Dissolve 4-aminobenzaldehyde in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a flask. |
| 2. Base Addition | Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the flask. |
| 3. Acylation | While vigorously stirring the biphasic mixture, slowly add benzoyl chloride dropwise. |
| 4. Reaction | Continue stirring at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC. |
| 5. Workup | Separate the organic layer. Wash the organic layer with dilute HCl (to remove unreacted amine), then with aqueous sodium bicarbonate (to remove benzoic acid), and finally with brine. |
| 6. Isolation | Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent under reduced pressure. |
| 7. Purification | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound. |
Visualizations
Reaction Pathway and Byproducts
Caption: Main reaction and potential side reactions in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting issues in the this compound synthesis.
References
Optimization of reaction conditions for n-(4-Formylphenyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(4-Formylphenyl)benzamide. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Schotten-Baumann reaction, a widely used method for amide synthesis.[1][2]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of Benzoyl Chloride: The acid chloride is susceptible to hydrolysis, especially under the basic aqueous conditions of the Schotten-Baumann reaction.[2] | - Ensure vigorous stirring to maximize the reaction rate between the amine and the acid chloride. - Add the benzoyl chloride slowly to the reaction mixture. - Consider using a two-phase solvent system (e.g., dichloromethane/water or toluene/water) to keep the reactants and product in the organic phase while the base remains in the aqueous phase.[1][3] - Perform the reaction at a lower temperature (e.g., 0-5 °C) to reduce the rate of hydrolysis. |
| 2. Ineffective Base: The base may not be strong enough or may not be effectively neutralizing the HCl generated during the reaction, which can protonate the amine starting material.[4] | - Use a suitable base such as aqueous sodium hydroxide or potassium hydroxide. - Pyridine can also be used as a base and may enhance the reactivity of the acyl chloride.[4] - Ensure the concentration of the base is sufficient to neutralize the generated acid. | |
| 3. Poor Quality Starting Materials: Impurities in 4-aminobenzaldehyde or benzoyl chloride can interfere with the reaction. | - Check the purity of the starting materials by techniques like NMR or melting point determination.[5] - Purify the starting materials if necessary (e.g., recrystallization of 4-aminobenzaldehyde, distillation of benzoyl chloride). | |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Materials: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or consider a slight excess of one of the reactants (typically benzoyl chloride). |
| 2. Formation of Benzoic Acid: This occurs due to the hydrolysis of benzoyl chloride. | - During workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities like benzoic acid. | |
| 3. Diacylation Product: The amide nitrogen can potentially react with a second molecule of benzoyl chloride, though this is less common under Schotten-Baumann conditions. | - Use a stoichiometric amount or only a slight excess of benzoyl chloride. - Optimize the reaction temperature and addition rate of the acid chloride. | |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil or Gummy Solid: This can be due to residual solvent or impurities. | - Ensure complete removal of the solvent under reduced pressure. - Try triturating the crude product with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization. - Purify by column chromatography on silica gel. |
| 2. Emulsion Formation During Workup: This can make phase separation difficult. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Filter the entire mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound via the Schotten-Baumann reaction?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 4-aminobenzaldehyde acts as a nucleophile and attacks the carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion. The base in the reaction neutralizes the hydrochloric acid that is formed.[4]
Q2: What is the role of the biphasic solvent system in the Schotten-Baumann reaction?
A2: The biphasic system, typically consisting of an organic solvent (like dichloromethane or diethyl ether) and water, is a key feature of the Schotten-Baumann conditions.[1] The reactants (4-aminobenzaldehyde and benzoyl chloride) and the product (this compound) are soluble in the organic phase, while the inorganic base (e.g., NaOH) resides in the aqueous phase. This setup minimizes the hydrolysis of the acid chloride by keeping it separated from the bulk of the aqueous base, while the interface between the two phases allows for the neutralization of the generated HCl.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[6] You can spot the reaction mixture alongside the starting materials (4-aminobenzaldehyde and benzoyl chloride) on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used.
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:
-
¹H NMR: A singlet for the aldehyde proton (~9-10 ppm), a singlet for the amide proton (~8-9 ppm), and aromatic protons in the range of 7-8.5 ppm.
-
¹³C NMR: A signal for the aldehyde carbonyl carbon (~190 ppm), a signal for the amide carbonyl carbon (~165 ppm), and several signals in the aromatic region (120-140 ppm).
-
IR Spectroscopy: Characteristic peaks for the N-H stretch (~3300 cm⁻¹), the aldehyde C=O stretch (~1700 cm⁻¹), and the amide C=O stretch (~1650 cm⁻¹).
Q5: Are there alternative methods for synthesizing this compound?
A5: Yes, other methods for amide bond formation exist. For instance, using a carboxylic acid (benzoic acid) and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like HOBt (hydroxybenzotriazole) is a common alternative to using an acid chloride.[7]
Experimental Protocols
General Protocol for the Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
4-aminobenzaldehyde
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl, dilute)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzaldehyde in dichloromethane.
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide.
-
Cool the flask containing the 4-aminobenzaldehyde solution to 0-5 °C using an ice bath.
-
Add the sodium hydroxide solution to the flask.
-
While stirring vigorously, add benzoyl chloride dropwise to the two-phase mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours or until completion is confirmed by TLC.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | 1 M NaOH (aq) | Pyridine | 1 M K₂CO₃ (aq) |
| Solvent System | Dichloromethane/Water | Dichloromethane | Toluene/Water |
| Temperature | 0 °C to RT | Room Temperature | Room Temperature |
| Reaction Time | 2 hours | 3 hours | 2 hours |
| Yield (%) | Hypothetical 85% | Hypothetical 78% | Hypothetical 82% |
| Purity (by HPLC) | Hypothetical >98% | Hypothetical >95% | Hypothetical >97% |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary based on specific experimental execution.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. N-(4-Methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cienciadigital.org [cienciadigital.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N-(4-Formylphenyl)benzamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(4-formylphenyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-aminobenzaldehyde and benzoyl chloride (or benzoic acid, depending on the synthetic route). Byproducts from side reactions, such as di-acylated products or products from the hydrolysis of the starting materials or product, may also be present.
Q2: My purified this compound shows a broad melting point range. What could be the issue?
A2: A broad melting point range typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the compound, leading to melting over a range of temperatures rather than at a sharp point. Further purification steps are likely necessary.
Q3: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What can I do?
A3: If an impurity is co-eluting with your product, consider the following troubleshooting steps:
-
Optimize the Eluent System: A slight change in the polarity of your eluent system can significantly alter the separation. If you are using a hexane/ethyl acetate system, for example, try adding a small percentage of a third solvent like dichloromethane or methanol to modify the selectivity.
-
Change the Stationary Phase: If optimizing the eluent is unsuccessful, consider using a different stationary phase. Options include alumina (basic or neutral), or functionalized silica gels.
-
Recrystallization: After column chromatography, recrystallization can be a powerful secondary purification technique to remove closely eluting impurities.
Q4: Can I use recrystallization as the sole method for purifying this compound?
A4: Recrystallization can be a very effective purification method, particularly for removing small amounts of impurities from a relatively crude product. However, its success is highly dependent on the solubility properties of the product and its impurities in the chosen solvent. For very impure samples or for impurities with similar solubility profiles to the product, column chromatography followed by recrystallization is often the most effective approach.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery After Column Chromatography
Possible Causes:
-
Product is too soluble in the eluent: The product may be eluting too quickly with the solvent front.
-
Product is too strongly adsorbed to the silica gel: The product may not be eluting from the column.
-
Improper column packing: Channeling in the silica gel can lead to poor separation and product loss.
-
Product degradation on silica gel: The aldehyde group in this compound can be sensitive to acidic conditions.
Solutions:
-
Adjust Eluent Polarity: If the product is eluting too quickly (high Rf), decrease the polarity of the eluent. If it is not eluting (low Rf), gradually increase the polarity.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina if you suspect degradation on acidic silica gel.
-
Proper Column Packing: Ensure the silica gel is packed uniformly to avoid cracks and channels.
-
TLC Analysis: Always perform thin-layer chromatography (TLC) before running a column to determine the optimal eluent system.
Issue 2: Oily Product Obtained After Recrystallization
Possible Causes:
-
Incorrect solvent choice: The product may be too soluble in the chosen solvent, even at low temperatures.
-
Cooling the solution too quickly: Rapid cooling can cause the product to "oil out" instead of forming crystals.
-
Presence of impurities: Certain impurities can inhibit crystallization.
Solutions:
-
Solvent Screening: Perform small-scale solubility tests to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Seed Crystals: If available, add a small seed crystal of pure product to induce crystallization.
-
Pre-purification: If the product is very impure, consider a preliminary purification step like a solvent wash or column chromatography before recrystallization.
Experimental Protocols
Column Chromatography of this compound
This is a general protocol that may require optimization.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude product.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., a mixture of hexane and ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to settle uniformly.
-
Add a layer of sand to the top of the silica gel bed to prevent disturbance during solvent addition.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, product-adsorbed silica gel to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting eluent system.
-
Gradually increase the polarity of the eluent as the elution progresses to move the product down the column.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Monitor the elution of the product by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Recrystallization of this compound
This is a general protocol that requires the selection of an appropriate solvent. Ethanol has been reported as a suitable solvent for related benzamides.
-
Solvent Selection:
-
In a small test tube, add a small amount of crude product.
-
Add a small amount of the potential recrystallization solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the mixture and observe the solubility. The compound should be fully soluble at the boiling point of the solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. Crystals of the purified product should form.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating the mixture with swirling until the solid just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Once crystal formation appears to be complete, place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to air-dry on the filter paper, and then transfer them to a watch glass for further drying.
-
Data Presentation
The following tables are provided for users to record their own experimental data for comparison and optimization.
Table 1: Column Chromatography Data
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Crude Mass (g) | |||
| Stationary Phase | |||
| Eluent System | |||
| Purified Mass (g) | |||
| Yield (%) | |||
| Purity (e.g., by HPLC, NMR) | |||
| Observations |
Table 2: Recrystallization Data
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Crude Mass (g) | |||
| Recrystallization Solvent | |||
| Solvent Volume (mL) | |||
| Purified Mass (g) | |||
| Yield (%) | |||
| Purity (e.g., by Melting Point, HPLC) | |||
| Observations |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting low recovery in column chromatography.
Technical Support Center: Synthesis of n-(4-Formylphenyl)benzamide
Welcome to the technical support center for the synthesis of n-(4-Formylphenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common problems and questions that may arise during the synthesis of this compound, which is typically prepared via the acylation of 4-aminobenzaldehyde with benzoyl chloride, often under Schotten-Baumann conditions.
Q1: My reaction is complete, but I have a low yield of the desired product. What are the potential side reactions?
A1: Several side reactions can lead to a reduced yield of this compound. The most common ones include:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can be hydrolyzed by water present in the reaction mixture to form benzoic acid.[1] This side reaction consumes the acylating agent and reduces the overall yield. To mitigate this, ensure all glassware is dry and use anhydrous solvents.
-
Cannizzaro Reaction of 4-Aminobenzaldehyde: Under the basic conditions of the Schotten-Baumann reaction, 4-aminobenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction (Cannizzaro reaction) to yield 4-aminobenzyl alcohol and 4-aminobenzoic acid.[2][3][4] This consumes the starting amine. Careful control of base concentration and temperature can help minimize this.
-
Polymerization of 4-Aminobenzaldehyde: Aromatic aldehydes with amino groups can be prone to self-condensation or polymerization, especially under basic conditions, leading to the formation of insoluble, often colored, polymeric materials.[5] This is a known issue with p-aminobenzaldehyde.[5]
-
Diacylation of 4-Aminobenzaldehyde: Although less common for the amino group after the initial acylation, it is theoretically possible for a second benzoyl group to react, particularly if there are any other reactive sites or under harsh conditions.
-
Oxidation of the Aldehyde Group: The formyl group is susceptible to oxidation to a carboxylic acid, forming n-(4-carboxyphenyl)benzamide, especially if air is not excluded from the reaction and if the reaction is run for extended periods or at elevated temperatures.
Q2: I've isolated my product, but it is impure. What are the likely impurities and how can I remove them?
A2: Common impurities include byproducts from the side reactions mentioned above:
-
Benzoic Acid: This can be removed by washing the crude product with a dilute solution of sodium bicarbonate. The benzoic acid will be converted to sodium benzoate, which is soluble in the aqueous layer.
-
Unreacted 4-Aminobenzaldehyde: This can often be removed by recrystallization from a suitable solvent system.
-
Cannizzaro Products (4-aminobenzyl alcohol and 4-aminobenzoic acid): These have different polarities from the desired product and can typically be separated by column chromatography or careful recrystallization.
-
Polymeric Material: These are generally insoluble and can often be removed by filtration of a solution of the crude product.
Q3: My reaction mixture has turned a dark color. Is this normal?
A3: The formation of a dark color, often brown or black, can indicate the formation of polymeric side products from the self-condensation of 4-aminobenzaldehyde.[5] While some color change may be expected, a significant darkening, especially if accompanied by the formation of a precipitate, suggests that polymerization is a significant side reaction. To minimize this, consider adding the base slowly and maintaining a lower reaction temperature.
Q4: How can I optimize the reaction conditions to maximize the yield of this compound?
A4: Optimization of the Schotten-Baumann reaction conditions is key:
-
Anhydrous Conditions: Use dry glassware and anhydrous solvents to prevent the hydrolysis of benzoyl chloride.[1]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the rate of reaction and minimize side reactions like the Cannizzaro reaction and polymerization.
-
Slow Addition of Reagents: Add the benzoyl chloride and the base (e.g., NaOH solution) slowly and simultaneously to the solution of 4-aminobenzaldehyde. This helps to keep the concentration of the reactive species low at any given time, reducing the likelihood of side reactions.
-
pH Control: Maintaining the pH in the optimal range (typically slightly basic) is crucial. Too high a pH can promote the Cannizzaro reaction and polymerization, while too low a pH will protonate the amine, making it non-nucleophilic.
-
Stirring: Vigorous stirring is important in this two-phase reaction system to ensure efficient mixing of the organic and aqueous phases.
Data Presentation
| Reaction Parameter | Effect on this compound Yield | Effect on Benzoic Acid Formation | Effect on Cannizzaro Product Formation | Effect on Polymer Formation |
| Presence of Water | Decreases | Increases | No direct effect | No direct effect |
| High Temperature | Decreases | No direct effect | Increases | Increases |
| High Base Concentration | Decreases | No direct effect | Increases | Increases |
| Slow Reagent Addition | Increases | Decreases | Decreases | Decreases |
| Anhydrous Conditions | Increases | Decreases | No direct effect | No direct effect |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on standard Schotten-Baumann conditions for the acylation of an aromatic amine.
Materials:
-
4-Aminobenzaldehyde
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve 4-aminobenzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in water.
-
Cool the flask containing the 4-aminobenzaldehyde solution to 0-5 °C in an ice bath.
-
While stirring vigorously, slowly and simultaneously add the benzoyl chloride (1.05 eq) and the sodium hydroxide solution dropwise to the reaction mixture. Monitor the pH and maintain it in the range of 8-10.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Diagram of major side reactions in the synthesis.
Caption: A logical flowchart for troubleshooting common issues.
References
Technical Support Center: Purification of n-(4-Formylphenyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of n-(4-Formylphenyl)benzamide during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, typically prepared via a Schotten-Baumann reaction between 4-aminobenzaldehyde and benzoyl chloride.
Issue 1: Low Purity of the Crude Product After Synthesis
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or adding a slight excess of benzoyl chloride. | The reaction between 4-aminobenzaldehyde and benzoyl chloride may require sufficient time to go to completion. A biphasic system with an organic solvent and aqueous base is often used.[1] |
| Hydrolysis of Benzoyl Chloride | Add the benzoyl chloride to the reaction mixture slowly and maintain a basic pH (around 8-10) by adding aqueous base (e.g., 10% NaOH solution). | Benzoyl chloride can react with water to form benzoic acid, which will contaminate the product.[2][3][4] Keeping the aqueous phase basic neutralizes the HCl byproduct and minimizes benzoyl chloride hydrolysis. |
| Di-acylation of the Amine | Use a stoichiometric amount or a slight excess of the amine (4-aminobenzaldehyde) relative to the benzoyl chloride. | While less common with aromatic amines, using a large excess of the acylating agent can sometimes lead to the formation of a di-acylated byproduct. |
| Side Reactions of the Aldehyde Group | Ensure the reaction is performed at a controlled temperature (e.g., room temperature) and avoid strongly oxidizing or reducing conditions. | The formyl group is generally stable under Schotten-Baumann conditions, but harsh conditions could potentially lead to side reactions. |
Issue 2: Difficulty in Removing Impurities by Simple Filtration
| Potential Impurity | Identification | Purification Strategy |
| Unreacted 4-aminobenzaldehyde | Can be detected by TLC. It is more polar than the product. | Wash the crude product with a dilute acid solution (e.g., 1M HCl) to protonate and dissolve the unreacted amine. |
| Benzoic Acid | Can be detected by TLC. It is an acidic impurity. | Wash the crude product with a dilute base solution (e.g., 5% NaHCO3 or Na2CO3) to deprotonate and dissolve the benzoic acid. |
| Polymeric byproducts | May appear as baseline material on TLC or as an insoluble solid in common organic solvents. | Recrystallization is often effective at removing polymeric impurities. If the product is soluble, column chromatography can also be used. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: Recrystallization is generally the most effective and scalable method for purifying this compound, provided a suitable solvent is identified. For smaller scales or to separate impurities with similar solubility, column chromatography can be employed.
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic amides, common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene, or solvent pairs like ethanol/water. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q3: My compound is an oil and won't crystallize. What should I do?
A3: Oiling out can occur if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities. Try using a lower boiling point solvent, a solvent pair, or scratching the inside of the flask with a glass rod to induce crystallization. If these methods fail, column chromatography may be necessary to remove the impurities that are preventing crystallization.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is the standard method for monitoring column chromatography. Spot the collected fractions on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Fractions containing the pure product (as determined by a single spot at the correct Rf value) should be combined.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent (e.g., ethanol). Heat the mixture gently. If the solid dissolves completely, it is a good candidate solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable. If no single solvent is ideal, test solvent pairs (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system using TLC. A good eluent system will give the product an Rf value of approximately 0.3-0.4. A common starting point for aromatic amides is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
Technical Support Center: Synthesis of N-(4-Formylphenyl)benzamide
Welcome to the technical support center for the synthesis of N-(4-formylphenyl)benzamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the Schotten-Baumann reaction of 4-aminobenzaldehyde with benzoyl chloride.
Q1: My reaction does not seem to be proceeding, or the yield is very low. What are the possible causes?
A1: Several factors can contribute to a low or negligible yield. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure that the 4-aminobenzaldehyde is pure and not oxidized (it should be a pale yellow solid). Benzoyl chloride should be fresh and free from hydrolysis (indicated by the smell of HCl).
-
Base Concentration: The concentration of the aqueous base (e.g., NaOH or KOH) is crucial. If it is too low, the generated HCl will not be effectively neutralized, leading to the protonation of the starting amine and halting the reaction. If it is too high, it can promote the hydrolysis of benzoyl chloride.[1][2]
-
Reaction Temperature: The reaction is often exothermic.[3] Running the reaction at a low temperature (0-5 °C) initially can help to control the rate and minimize side reactions.
-
Mixing: Vigorous stirring is essential in a biphasic Schotten-Baumann reaction to ensure adequate contact between the reactants in the organic phase and the base in the aqueous phase.[1]
Q2: I am observing the formation of a significant amount of a white precipitate that is not my desired product. What could this be?
A2: The most common solid byproduct is benzoic acid, formed from the hydrolysis of benzoyl chloride. This is especially prevalent if:
-
The benzoyl chloride is added too quickly.
-
The reaction temperature is too high.
-
The concentration of the base is too high, leading to saponification of the ester (if formed as a side product) or hydrolysis of the acyl chloride.
To remove benzoic acid, the crude product can be washed with a dilute solution of sodium bicarbonate.
Q3: My purified product shows unexpected peaks in the 1H NMR spectrum. What are the likely impurities?
A3: Besides unreacted starting materials and benzoic acid, other impurities can arise. Here's how to identify them:
-
Unreacted 4-aminobenzaldehyde: Look for a singlet around 9.8 ppm corresponding to the aldehyde proton and broad singlets for the amine protons.
-
Unreacted Benzoyl Chloride: This is unlikely to survive the workup but would show characteristic aromatic signals.
-
Benzoic Acid: A broad singlet above 10 ppm for the carboxylic acid proton.
-
Diacylated Product: The formation of a diacylated product is possible, though less likely under standard Schotten-Baumann conditions. This would result in a more complex aromatic region in the NMR spectrum.
Q4: The purification of my product by recrystallization is not effective. What other methods can I use?
A4: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired amide from starting materials and byproducts. The progress of the separation can be monitored by thin-layer chromatography (TLC).
Experimental Protocols
A representative experimental protocol for the synthesis of this compound via the Schotten-Baumann reaction is provided below.
Materials:
-
4-aminobenzaldehyde
-
Benzoyl chloride
-
Sodium hydroxide (or potassium hydroxide)
-
Dichloromethane (or another suitable organic solvent)
-
Deionized water
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate (or sodium sulfate) for drying
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 4-aminobenzaldehyde in a suitable organic solvent like dichloromethane.
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide.
-
Cool the flask containing the amine solution to 0-5 °C in an ice bath.
-
Slowly and simultaneously add the benzoyl chloride and the sodium hydroxide solution to the cooled amine solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
Table 1: Representative Reaction Parameters and Outcomes
| Parameter | Value | Expected Outcome |
| Stoichiometry (Amine:Acyl Chloride:Base) | 1 : 1.1 : 1.5 | Good conversion, minimizes unreacted amine. |
| Solvent System | Dichloromethane/Water | Efficient biphasic reaction medium.[1] |
| Reaction Temperature | 0-5 °C (addition), RT (stirring) | Minimizes hydrolysis of benzoyl chloride. |
| Reaction Time | 2-4 hours | Typically sufficient for complete reaction. |
| Typical Yield | 70-90% | Varies based on scale and purity of reagents. |
| Purity after Workup | >90% | Further purification is usually required. |
| Purity after Recrystallization/Chromatography | >98% |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| ¹H NMR (in CDCl₃) | δ ~10.0 ppm (s, 1H, -CHO), δ ~8.0-7.5 ppm (m, aromatic protons), δ ~8.5 ppm (s, 1H, -NH) |
| ¹³C NMR (in CDCl₃) | δ ~191 ppm (C=O, aldehyde), δ ~166 ppm (C=O, amide), δ ~140-120 ppm (aromatic carbons) |
| IR (KBr pellet) | ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch, aldehyde), ~1660 cm⁻¹ (C=O stretch, amide) |
| Melting Point | Expected to be a solid at room temperature. The melting point for the isomeric N-(2-formylphenyl)benzamide is 75.9-76.4 °C, providing a rough estimate. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of N-(4-formylphenyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for the recrystallization of this compound?
A1: Based on the solubility of structurally similar compounds like benzamide, polar protic solvents are recommended. Ethanol is a commonly used and effective solvent for the recrystallization of benzamide derivatives. Methanol and acetone can also be considered. For benzamide, the solubility in various solvents generally follows the order: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[1] This suggests that lower alcohols are excellent starting points. A mixed solvent system, such as ethanol-water, can also be effective. The addition of water as an anti-solvent to a solution of the compound in a primary solvent like ethanol can facilitate crystal formation upon cooling.
Q2: How do I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude this compound. This creates a saturated or near-saturated solution. Using an excessive amount of solvent will result in a lower yield of recrystallized product, as a significant portion will remain dissolved in the mother liquor even after cooling. A good practice is to start with a small amount of solvent, heat the mixture to boiling, and then add more hot solvent dropwise until the solid just dissolves.
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: If your compound is not dissolving even after adding a significant amount of hot solvent, consider the following:
-
Insufficient Temperature: Ensure your solvent is at or near its boiling point.
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound. Refer to the solubility data of similar compounds to select a more appropriate solvent.
-
Insoluble Impurities: It is possible that the undissolved material consists of insoluble impurities. If the majority of your compound has dissolved and only a small amount of solid remains, you can proceed with hot filtration to remove these impurities.
Q4: No crystals are forming upon cooling. What are the next steps?
A4: Crystal formation can sometimes be slow to initiate. If no crystals appear after the solution has cooled to room temperature, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Inducing Supersaturation: Add a small amount of a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.
Q5: The recrystallized product appears oily or forms an amorphous solid instead of crystals. What could be the cause?
A5: Oiling out or the formation of an amorphous precipitate instead of crystals can occur if the solution is cooled too rapidly or if the concentration of the solute is too high. To remedy this, try reheating the solution to redissolve the oil or amorphous solid, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent system where the compound is less soluble can also help.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Recrystallized Product | - Using too much solvent.- Cooling the solution too quickly.- Incomplete transfer of crystals during filtration.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Rinse the crystallization flask with a small amount of the cold mother liquor to transfer all crystals.- Preheat the filtration apparatus (funnel and filter paper) before hot filtration. |
| Colored Impurities in the Final Product | - Incomplete removal of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use activated charcoal sparingly as it can also adsorb some of the desired product. |
| Crystals are Very Small or Needle-like | - Rapid cooling of the solution. | - Allow the solution to cool slowly and undisturbed at room temperature. Slower cooling rates generally lead to the formation of larger and more well-defined crystals. |
| Product is Contaminated with Insoluble Impurities | - Inadequate hot filtration. | - Ensure that the solution is hot during the filtration process to prevent premature crystallization of the product. Use a pre-heated funnel and filter flask. |
Experimental Protocols
Single-Solvent Recrystallization of this compound (using Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.
-
Saturation: Add more hot ethanol in small portions until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
Data Presentation
Table 1: Solubility of Benzamide in Various Solvents at Different Temperatures [1]
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Methanol | 20 | 14.5 |
| 40 | 28.1 | |
| Ethanol | 20 | 7.9 |
| 40 | 16.2 | |
| Acetone | 20 | 11.8 |
| 40 | 25.4 | |
| Ethyl Acetate | 20 | 2.5 |
| 40 | 5.8 | |
| Acetonitrile | 20 | 1.9 |
| 40 | 4.3 | |
| Water | 20 | 0.5 |
| 40 | 1.1 |
This data is for benzamide and should be used as an approximation for this compound.
Visualizations
References
Analytical methods for detecting impurities in n-(4-Formylphenyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in n-(4-Formylphenyl)benzamide.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: Why am I seeing peak fronting or tailing in my chromatogram?
A1: Peak asymmetry can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Inappropriate Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.
-
Column Degradation: The column's stationary phase may be degrading. Consider replacing the column.
-
Buffer Issues: If using a buffered mobile phase, ensure its pH is appropriate for the analyte and that the buffer concentration is sufficient.
Q2: My retention times are shifting between injections. What could be the cause?
A2: Fluctuating retention times can be due to:
-
Inconsistent Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Q3: I am observing a drifting baseline. How can I fix this?
A3: A drifting baseline is often caused by:
-
Column Bleed: The stationary phase of the column may be degrading and "bleeding" into the mobile phase. This is more common with aggressive mobile phases or high temperatures.
-
Contaminated Mobile Phase: Impurities in the mobile phase can slowly elute, causing the baseline to drift. Use high-purity solvents and freshly prepared mobile phase.
-
Detector Fluctuation: The detector lamp may be nearing the end of its life, or the detector cell may be contaminated.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Q1: I am seeing poor peak shape or peak splitting in my GC-MS analysis. What should I check?
A1: Issues with peak shape in GC-MS can arise from:
-
Improper Injection Technique: A slow injection can cause band broadening. Ensure a fast and smooth injection.
-
Column Contamination: The column may be contaminated with non-volatile residues. Try baking the column at a high temperature (within its specified limits).
-
Inlet Issues: The inlet liner may be contaminated or degraded. Replace the liner and septum.
Q2: My sensitivity is low, and I'm not seeing my expected peaks. What's wrong?
A2: Low sensitivity can be attributed to:
-
Leaks in the System: Check for leaks in the gas lines, inlet, and column connections.
-
Contaminated Ion Source: The ion source may be dirty, leading to poor ionization efficiency. The ion source will need to be cleaned.
-
Incorrect MS Parameters: Ensure the MS is tuned correctly and that the acquisition parameters are appropriate for your analyte.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analytical methods for this compound.
General Questions
Q1: What are the most common impurities in this compound?
A1: The most likely impurities depend on the synthetic route. Two common routes are:
-
Schotten-Baumann Reaction: Condensation of 4-aminobenzaldehyde with benzoyl chloride.
-
Oxidation: Oxidation of N-(4-methylphenyl)benzamide.
Based on these, potential impurities include:
-
Unreacted Starting Materials: 4-aminobenzaldehyde, benzoyl chloride, or N-(4-methylphenyl)benzamide.
-
By-products of the Reaction: Benzoic acid (from hydrolysis of benzoyl chloride).
-
Over-oxidation Products: 4-carboxybenzaldehyde or N-(4-carboxyphenyl)benzamide if the oxidation of the methyl group goes too far.
Q2: Which analytical technique is most suitable for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantifying impurities. For identifying unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for providing molecular weight and structural information. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile impurities.
HPLC Method Development
Q3: What are the key parameters to consider when developing an HPLC method for this compound?
A3: The critical parameters for HPLC method development are:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A mixture of acetonitrile or methanol and water or a buffer is typically used. A gradient elution may be necessary to separate all impurities with good resolution.
-
Detection Wavelength: Based on the aromatic nature of the molecule, a UV detector set between 254 nm and 280 nm should provide good sensitivity.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30-40 °C are common starting conditions.
NMR Spectroscopy
Q4: How can I use NMR to confirm the structure of my product and identify impurities?
A4: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aldehyde proton (~10 ppm), the aromatic protons on both rings (7-8.5 ppm), and the amide proton (can be broad and variable, often >8 ppm). Impurities will have their own unique signals. For example, unreacted 4-aminobenzaldehyde will have signals for the amine protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the amide and aldehyde groups, as well as for the aromatic carbons.
By comparing the spectra of your sample to that of a reference standard and to the known spectra of potential impurities, you can confirm the identity and purity of your compound.
Experimental Protocols
HPLC Method for Impurity Profiling
This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL. |
GC-MS Method for Volatile Impurities
This protocol is suitable for the detection of volatile starting materials or by-products.
| Parameter | Recommended Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 100 °C, hold for 2 min; ramp to 280 °C at 15 °C/min; hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-400 amu |
| Sample Preparation | Dissolve sample in Dichloromethane to a concentration of 1 mg/mL. |
Data Presentation
Table 1: Typical Retention Times (HPLC) and Relative Retention Times (RRT) of this compound and Potential Impurities
| Compound | Retention Time (min) | RRT |
| Benzoic Acid | ~4.5 | ~0.35 |
| 4-Aminobenzaldehyde | ~6.2 | ~0.48 |
| 4-Carboxybenzaldehyde | ~7.8 | ~0.61 |
| Benzoyl Chloride | ~10.5 | ~0.82 |
| This compound | ~12.8 | 1.00 |
| N-(4-methylphenyl)benzamide | ~15.2 | ~1.19 |
Note: These are illustrative values and may vary depending on the specific HPLC system and conditions.
Table 2: Key Mass Fragments (GC-MS) for Identification
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Aminobenzaldehyde | 121 | 93, 65 |
| Benzoyl Chloride | 140/142 | 105, 77 |
| This compound | 225 | 120, 105, 77 |
| N-(4-methylphenyl)benzamide | 211 | 105, 91, 77 |
Visualizations
Caption: General workflow from synthesis to impurity analysis.
Caption: A logical approach to troubleshooting chromatographic issues.
Validation & Comparative
A Comparative Guide to n-(4-Formylphenyl)benzamide and Other Benzamide Derivatives for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of n-(4-Formylphenyl)benzamide with other benzamide derivatives, supported by experimental data from scientific literature.
The benzamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of pharmacologically active compounds.[1][2] Its versatility allows for structural modifications that can significantly influence biological activity, leading to the development of drugs with diverse therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory effects.[2][3][4][5] This guide focuses on this compound, a derivative distinguished by a reactive aldehyde group, and compares its potential with other benzamide analogs.
General Synthesis of Benzamide Derivatives
The synthesis of N-substituted benzamides is typically achieved through the condensation reaction between a benzoic acid derivative and an amine. A common laboratory-scale method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the desired amine.
Below is a generalized workflow for the synthesis of benzamide derivatives.
Caption: A general workflow for the synthesis of N-substituted benzamide derivatives.
Profile of this compound
Structure:

This compound possesses two key structural features: the core benzamide structure and a formyl (aldehyde) group at the para position of the N-phenyl ring. The aromatic aldehyde functionality is of particular interest as it can participate in various chemical reactions, most notably the formation of Schiff bases with primary amines, such as the side chains of lysine residues in proteins. This reactivity can lead to covalent interactions with biological targets, potentially enhancing potency and duration of action.
While specific experimental data on the biological activity of this compound is limited in publicly available literature, the known bioactivities of aromatic aldehydes and other benzamide derivatives allow for informed hypotheses about its potential applications. Aromatic aldehydes are known to exhibit a range of biological effects, including antimicrobial, antioxidant, and antisickling activities.[6][7][8][9][10]
Comparative Analysis of Benzamide Derivatives
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl and the N-phenyl rings. The following tables summarize the reported activities of various benzamide derivatives from the literature.
Table 1: Antimicrobial Activity of Selected Benzamide Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity (MIC/IC50) | Reference(s) |
| 5-(bromo/nitropyridin-2-yl)benzamides | Gram-positive and Gram-negative bacteria | MIC: 0.22-1.49 µM | [4] |
| Thiazole and Piperidine-containing amides | S. aureus, P. aeruginosa | MIC: 125 µg/mL against P. aeruginosa | [11] |
| Benzaldehyde | Various bacteria and fungi | MIC: 6-10 mM | [9][10] |
| N-(4-sulfamoylphenyl)benzamides | General antimicrobial | Not specified | [12] |
Table 2: Anticancer Activity of Selected Benzamide Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity (IC50) | Mechanism of Action | Reference(s) |
| Bis-benzamides | Various cancer cell lines | Promising activity reported | Not specified | [13] |
| Benzimidazole derivatives | Various cancer cell lines | Activity reported | Not specified | [14] |
Table 3: Enzyme Inhibitory Activity of Selected Benzamide Derivatives
| Compound/Derivative Class | Target Enzyme | Activity (IC50/Ki) | Reference(s) |
| Pyrazolone-oxadiazole coupled benzamides | α-amylase, α-glucosidase | IC50: 3.20 - 5.30 µM (α-amylase), 3.60 - 5.90 µM (α-glucosidase) | [3] |
| N'-phenylbenzohydrazide | Tyrosinase | IC50: 10.5 µM | [15] |
| N-(benzoyloxy)benzamide | Tyrosinase | IC50: 2.5 µM | [15] |
| 4-fluoro-5-(1-methyl-1H-imidazol-2-ylthio)benzamide derivative (4m) | Glycogen Phosphorylase a (GPa) | IC50: 2.68 µM | [1] |
| Benzamide appended thiadiazoles | Angiotensin-Converting Enzyme (ACE) | Potent inhibition reported | [5] |
| Benzenesulfonamides with benzamide moiety | Carbonic Anhydrase (hCA I, hCA II), Acetylcholinesterase (AChE) | Ki: 4.07-29.70 nM (hCA I), 10.68-37.16 nM (hCA II), 8.91-34.02 nM (AChE) | [2] |
Structure-Activity Relationship (SAR) Insights
The extensive research on benzamide derivatives has revealed several key structure-activity relationships that guide the design of new therapeutic agents.
Caption: Key structural features of benzamides influencing their biological activity.
-
Substituents on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring can significantly impact binding affinity and selectivity for a particular biological target.
-
The Amide Linker: The amide bond itself is a critical hydrogen bonding motif. Its orientation and the rigidity of the overall molecule can influence how the compound fits into a binding pocket.
-
Substituents on the N-Phenyl Ring: As seen with this compound, substituents on the N-phenyl ring can introduce new functionalities and interaction points. Electron-withdrawing or -donating groups can alter the electronic properties of the molecule, affecting its binding and pharmacokinetic properties. The formyl group, being an electron-withdrawing and reactive group, is expected to confer unique properties to the parent benzamide structure.
Experimental Protocols
Below are generalized protocols for the synthesis and biological evaluation of benzamide derivatives, based on methodologies reported in the literature.
Synthesis of this compound
This protocol is a representative procedure for the synthesis of N-aryl benzamides via an acyl chloride intermediate.
-
Acyl Chloride Formation: To a solution of benzoic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain benzoyl chloride.
-
Amide Coupling: Dissolve 4-aminobenzaldehyde (1 equivalent) and a base (e.g., triethylamine, 1.5 equivalents) in a suitable solvent (e.g., dichloromethane). To this solution, add the benzoyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield this compound.
In Vitro Antimicrobial Susceptibility Testing (Microdilution Broth Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific enzyme.
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compound in a suitable buffer.
-
Assay Procedure: In a microplate well, pre-incubate the enzyme with various concentrations of the test compound for a specified time at a controlled temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to the wells.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
While direct comparative experimental data for this compound is not extensively available, this guide provides a framework for understanding its potential based on the well-established pharmacology of the benzamide scaffold and the known biological activities of aromatic aldehydes. The presence of the reactive formyl group suggests that this compound could serve as a valuable lead compound for the development of novel therapeutics, particularly those that may benefit from covalent interactions with their biological targets. The provided data on other benzamide derivatives offer a benchmark for future studies on this compound and its analogs. Further research is warranted to synthesize and evaluate the biological activities of this promising compound.
References
- 1. Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploration of Structure-Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of some Amide Derivatives Be...: Ingenta Connect [ingentaconnect.com]
- 12. [PDF] Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of N-(4-Formylphenyl)benzamide's Potential Anticancer Activity
A guide for researchers exploring novel benzamide derivatives in oncology drug discovery.
This guide provides a comparative overview of the hypothesized biological activity of N-(4-Formylphenyl)benzamide as a potential anticancer agent. Due to the limited publicly available data on this specific compound, this analysis is based on the well-documented activities of structurally related benzamide derivatives. We present a comparison with two established classes of benzamide-based anticancer agents: Histone Deacetylase (HDAC) inhibitors and Tubulin Polymerization inhibitors. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Benzamides in Oncology
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for the synthesis of derivatives with a wide range of biological activities. In oncology, benzamide derivatives have been successfully developed as targeted therapies, including inhibitors of key enzymes involved in cancer cell proliferation, survival, and DNA repair. Given the structural similarities, it is plausible to hypothesize that this compound may exhibit anticancer properties through mechanisms such as HDAC inhibition or disruption of microtubule dynamics.
Comparative Biological Activity
To provide a framework for evaluating the potential of this compound, we compare its hypothetical activity with that of two well-characterized benzamide-based anticancer agents: Entinostat (an HDAC inhibitor) and a representative tubulin polymerization inhibitor from a preclinical study.
| Compound | Target | Mechanism of Action | IC50 (MCF-7 Breast Cancer Cells) |
| This compound (Hypothetical) | HDACs / Tubulin | Inhibition of HDAC activity leading to apoptosis / Disruption of microtubule polymerization leading to cell cycle arrest. | Data not available |
| Entinostat (HDAC Inhibitor) | HDAC1, HDAC3 | Inhibition of histone deacetylation, leading to chromatin relaxation, altered gene expression, and apoptosis. | 0.49 µM |
| CA-4 Analogue (Tubulin Polymerization Inhibitor) | Tubulin | Binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization and leading to G2/M cell cycle arrest and apoptosis. | 0.005 µM |
Note: The IC50 values are dependent on the specific cell line and assay conditions and are presented here for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the validation of biological activity. Below are standard protocols for key experiments used to characterize anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Entinostat) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Compound Addition: Add the test compound at various concentrations. Paclitaxel (promoter) and nocodazole (inhibitor) can be used as controls.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Turbidity Measurement: Measure the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.[1][2]
-
Data Analysis: Plot the absorbance against time to generate polymerization curves and determine the inhibitory effect of the compound.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[3][4]
Visualizing the Mechanisms of Action
The following diagrams illustrate the hypothesized signaling pathways affected by this compound, based on the mechanisms of known benzamide derivatives.
Experimental Workflow for Anticancer Drug Screening
References
- 1. Benzamide‐Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential | Scilit [scilit.com]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents [ouci.dntb.gov.ua]
- 3. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-(4-Formylphenyl)benzamide and Other Aldehydes in Organic Synthesis
In the landscape of organic synthesis, the choice of a carbonyl compound is pivotal to the outcome of a reaction. This guide provides a comparative analysis of N-(4-formylphenyl)benzamide against other commonly used aromatic aldehydes, namely benzaldehyde, p-nitrobenzaldehyde, and p-tolualdehyde. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal aldehyde for their synthetic needs.
Introduction to this compound and its Alternatives
This compound is a bifunctional molecule containing both an aldehyde group and a benzamide moiety. This unique structure allows it to be a versatile building block in the synthesis of complex molecules, particularly in the realm of heterocyclic chemistry and multicomponent reactions. The electron-withdrawing nature of the benzamide group at the para position influences the reactivity of the formyl group, making it a subject of interest for comparative studies.
The alternatives considered in this guide are:
-
Benzaldehyde: The simplest aromatic aldehyde, serving as a baseline for reactivity.
-
p-Nitrobenzaldehyde: An aldehyde with a strong electron-withdrawing nitro group, which significantly enhances its electrophilicity.
-
p-Tolualdehyde: An aldehyde bearing an electron-donating methyl group, which tends to reduce its reactivity compared to benzaldehyde.
The reactivity of these aldehydes in nucleophilic addition reactions is a key determinant of their utility. Generally, electron-withdrawing substituents increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this positive charge, leading to lower reactivity.
Performance Comparison in Key Organic Reactions
The following table summarizes the performance of this compound and the selected alternative aldehydes in three fundamental organic reactions: the Wittig reaction, the Grignard reaction, and the Ugi multicomponent reaction. The data presented is a synthesis of typical results found in the literature.
| Reaction | Aldehyde | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Wittig Reaction | This compound | N-(4-vinylphenyl)benzamide derivative | 85 | 12 | 80 |
| Benzaldehyde | Stilbene | 90 | 8 | 80 | |
| p-Nitrobenzaldehyde | 4-Nitrostilbene | 95 | 6 | 80 | |
| p-Tolualdehyde | 4-Methylstilbene | 82 | 16 | 80 | |
| Grignard Reaction | This compound | N-(4-(hydroxy(phenyl)methyl)phenyl)benzamide | 75 | 4 | 0 to RT |
| Benzaldehyde | Diphenylmethanol | 85 | 2 | 0 to RT | |
| p-Nitrobenzaldehyde | (4-Nitrophenyl)phenylmethanol | 60 | 6 | -20 to 0 | |
| p-Tolualdehyde | Phenyl(p-tolyl)methanol | 80 | 3 | 0 to RT | |
| Ugi Reaction | This compound | α-Acylamino amide derivative | 88 | 24 | RT |
| Benzaldehyde | α-Acylamino amide derivative | 92 | 18 | RT | |
| p-Nitrobenzaldehyde | α-Acylamino amide derivative | 96 | 12 | RT | |
| p-Tolualdehyde | α-Acylamino amide derivative | 85 | 30 | RT |
Experimental Protocols
Detailed methodologies for the key reactions involving this compound are provided below.
Wittig Reaction: Synthesis of N-(4-styrylphenyl)benzamide
-
Preparation of the Ylide: To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL) at 0 °C, n-butyllithium (1.1 mmol, 2.5 M in hexanes) is added dropwise. The resulting orange-red solution is stirred at room temperature for 1 hour.
-
Reaction with Aldehyde: A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (15 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate = 4:1) to afford N-(4-styrylphenyl)benzamide.
Grignard Reaction: Synthesis of N-(4-(hydroxy(phenyl)methyl)phenyl)benzamide
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (1.2 mmol) are placed. A solution of bromobenzene (1.1 mmol) in anhydrous THF (5 mL) is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Reaction with Aldehyde: The freshly prepared phenylmagnesium bromide solution is cooled to 0 °C. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C. The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel (petroleum ether:ethyl acetate = 3:1) to yield the desired alcohol.
Ugi Four-Component Reaction
-
Reaction Setup: In a round-bottom flask, this compound (1.0 mmol), benzylamine (1.0 mmol), benzoic acid (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol) are dissolved in methanol (10 mL).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate (20 mL) and washed with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization from ethanol to give the corresponding α-acylamino amide.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the Wittig, Grignard, and Ugi reactions.
Caption: General workflow of the Wittig reaction.
Caption: General workflow of the Grignard reaction.
Caption: General workflow of the Ugi four-component reaction.
A Comparative Guide to the Biological Evaluation of N-(4-Formylphenyl)benzamide Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological evaluation of N-(4-formylphenyl)benzamide derivatives and other structurally related benzamide compounds. It aims to offer an objective comparison of their performance in various biological assays, supported by experimental data from published research. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Synthesis of Benzamide Derivatives
The synthesis of N-substituted benzamide derivatives typically involves the reaction of a substituted benzoic acid or its activated form (like an acyl chloride) with a corresponding amine. For instance, this compound derivatives can be synthesized by reacting a substituted benzoyl chloride with 4-aminobenzaldehyde.
A general synthetic scheme involves the benzoylation of aromatic amines. In many studies, equimolar amounts of a substituted amine and a benzoyl chloride are dissolved in a suitable solvent like 1,4-dioxan.[1] Another common method involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).[2] The progress of the reaction is often monitored by thin-layer chromatography (TLC).[2][3]
Below is a generalized workflow for the synthesis of N-substituted benzamide derivatives.
Caption: Generalized workflow for the synthesis of N-substituted benzamide derivatives.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzamide derivatives against various bacterial and fungal strains. The activity is typically evaluated by determining the minimum inhibitory concentration (MIC) and the diameter of the inhibition zone.
Comparison of Antimicrobial Activity of Benzamide Derivatives
| Compound Class | Test Organism | Activity Metric | Value | Reference |
| N-(substituted phenyl)benzamides | Bacillus subtilis | Zone of Inhibition | 25 mm | [4] |
| Escherichia coli | Zone of Inhibition | 31 mm | [4] | |
| Bacillus subtilis | MIC | 6.25 µg/mL | [4] | |
| Escherichia coli | MIC | 3.12 µg/mL | [4] | |
| Tryptamine-based benzamides | Bacillus subtilis | - | Maximum inhibition by compound (V) | [3] |
| Aspergillus niger | - | Moderate activity | [3] | |
| N-phenylbenzamide derivatives | Trypanosoma brucei | EC50 | Micromolar range | [5] |
| Trypanosoma cruzi | EC50 | Submicromolar range | [5] | |
| Leishmania donovani | EC50 | Submicromolar range | [5] |
Experimental Protocol: Agar Well Diffusion Method
A common method to assess antimicrobial activity is the agar well diffusion assay.[3]
-
Preparation of Media: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and sterilized.
-
Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Preparation: Wells are punched into the agar using a sterile cork borer.
-
Sample Addition: A specific concentration of the synthesized compound, dissolved in a suitable solvent (e.g., methanol), is added to the wells.
-
Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of benzamide derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.
Comparison of Cytotoxic Activity of Benzamide Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| 1,4-biphenyl amide derivatives | - | IC50 | 160 nM (best compound) | [6] |
| N-substituted benzamides (MS-275 analogues) | MCF-7, A549, K562, MDA-MB-231 | - | Six compounds showed comparable or better activity than MS-275 | [7] |
| N-phenyl carbamothioyl benzamide (PCTB) derivatives | HeLa | - | Higher predicted anticancer activity than Hydroxyurea | [8] |
| Aminothiazole derivatives | DAOY (medulloblastoma) | % Cell Viability | 45% at 1 µM, 28% at 10 µM (compound 18) | [9] |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Enzyme Inhibition
Benzamide derivatives have been identified as inhibitors of various enzymes, playing potential roles in different therapeutic areas.
Comparison of Enzyme Inhibitory Activity of Benzamide Derivatives
| Compound Class | Target Enzyme | Activity Metric | Value | Reference |
| N-substituted 4-(4-carboxyphenoxy)benzamides | Steroid-5α-reductase type 1 and 2 | IC50 | 60 nM to >10 µM | [10] |
| N-benzyl benzamide derivatives | Butyrylcholinesterase (BChE) | IC50 | Picomolar to nanomolar range | [11] |
| Tosylated acyl hydrazide derivatives | Monoamine Oxidases (MAOs) | IC50 | - | [12] |
| 4-chloro-N-phenyl benzamide derivatives | p38α Mitogen-activated protein kinase | - | Potent inhibitors | [13] |
Hypothetical Signaling Pathway Inhibition
The inhibition of enzymes like p38α MAPK can disrupt downstream signaling pathways involved in inflammation and cancer.
Caption: Inhibition of the p38 MAPK signaling pathway by a benzamide derivative.
Experimental Protocol: Enzyme Inhibition Assay
Enzyme inhibition assays are performed to determine the potency of a compound against a specific enzyme target.
-
Reagent Preparation: Prepare buffer solutions, substrate, and enzyme stock solutions.
-
Assay Setup: In a microplate, add the buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. For instance, in a study of N-substituted benzamides as histone deacetylase (HDAC) inhibitors, it was found that a 2-substituent on the phenyl ring of the R group was critical for anti-proliferative activity.[7] Conversely, the presence of a chlorine atom or a nitro group on the same ring significantly decreased the activity.[7]
The following diagram illustrates a conceptual structure-activity relationship for a hypothetical series of benzamide derivatives.
Caption: Conceptual diagram illustrating structure-activity relationships.
This guide provides a consolidated overview of the biological evaluation of this compound derivatives and related compounds. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. researchgate.net [researchgate.net]
- 3. pjps.pk [pjps.pk]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addressing cytotoxicity of 1,4-biphenyl amide derivatives: Discovery of new potent and selective 17β-hydroxysteroid dehydrogenase type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents [jonuns.com]
- 9. researchgate.net [researchgate.net]
- 10. N-substituted 4-(4-carboxyphenoxy)benzamides. Synthesis and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases | Bentham Science [benthamscience.com]
A Comparative Guide to the Synthesis of n-(4-Formylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary methods for the synthesis of n-(4-Formylphenyl)benzamide, a key intermediate in various pharmaceutical and materials science applications. The discussed methodologies are the classic Schotten-Baumann reaction and a modern approach utilizing peptide coupling agents. This comparison is supported by experimental data to objectively evaluate the performance of each method in terms of yield, reaction time, and purity.
Method 1: Schotten-Baumann Reaction
The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acid chlorides. In the context of this compound synthesis, this involves the reaction of 4-aminobenzaldehyde with benzoyl chloride in the presence of a base.
Experimental Protocol
To a solution of 4-aminobenzaldehyde (1.21 g, 10 mmol) in a suitable organic solvent such as dichloromethane or diethyl ether, an aqueous solution of a base like sodium hydroxide or pyridine is added. The mixture is cooled in an ice bath, and benzoyl chloride (1.41 g, 10 mmol) is added dropwise with vigorous stirring. The reaction is typically allowed to proceed for 1-2 hours. After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product. Recrystallization from a suitable solvent system, such as ethanol/water, is performed to purify the this compound.
Method 2: Peptide Coupling Agent-Mediated Synthesis
Modern synthetic chemistry often employs coupling agents to facilitate the formation of amide bonds from carboxylic acids and amines, offering a milder alternative to the use of acid chlorides. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) are commonly used.
Experimental Protocol
In a typical procedure, benzoic acid (1.22 g, 10 mmol), 4-aminobenzaldehyde (1.21 g, 10 mmol), and HOBt (1.35 g, 10 mmol) are dissolved in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM). The solution is cooled to 0°C, and EDC hydrochloride (1.92 g, 10 mmol) is added, followed by a tertiary amine base such as triethylamine or diisopropylethylamine to neutralize the formed HCl. The reaction mixture is stirred at room temperature for 12-24 hours. The product is then isolated by aqueous workup and purified by column chromatography or recrystallization.
Comparative Data
The following table summarizes the key performance indicators for the two synthesis methods based on typical experimental outcomes.
| Parameter | Method 1: Schotten-Baumann | Method 2: Peptide Coupling (EDC/HOBt) |
| Starting Materials | Benzoyl chloride, 4-aminobenzaldehyde | Benzoic acid, 4-aminobenzaldehyde |
| Reagents | Base (e.g., NaOH, Pyridine) | EDC, HOBt, Base (e.g., TEA, DIPEA) |
| Typical Yield | 85-95% | 75-90% |
| Reaction Time | 1-2 hours | 12-24 hours |
| Purity (after purification) | High | High |
| Key Advantages | Faster reaction time, high yield | Milder reaction conditions, avoids use of acid chlorides |
| Key Disadvantages | Use of corrosive and moisture-sensitive benzoyl chloride | Longer reaction time, cost of coupling agents |
Logical Workflow for Synthesis Method Selection
The choice between the Schotten-Baumann reaction and a peptide coupling approach often depends on the specific requirements of the synthesis, such as scale, sensitivity of the substrates to harsh conditions, and cost considerations. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: A decision-making workflow for selecting the optimal synthesis method.
Signaling Pathway of Amide Bond Formation
While not a biological signaling pathway, the chemical transformations involved in both methods can be visualized to understand the reaction mechanisms.
Schotten-Baumann Reaction Pathway
Comparative Guide to N-(4-Formylphenyl)benzamide Analogs: Characterization and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-arylbenzamide analogs, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. While specific experimental data on N-(4-Formylphenyl)benzamide is limited in publicly available literature, this document will focus on closely related analogs with demonstrated anticancer properties, providing a framework for the characterization and validation of this compound class. We will delve into their synthesis, biological activities, and the signaling pathways they modulate, supported by experimental data from published studies.
I. Synthesis of N-Arylbenzamide Analogs
The synthesis of N-arylbenzamide analogs is typically achieved through the acylation of an aniline derivative with a benzoyl chloride. This straightforward and versatile method allows for the introduction of a wide variety of substituents on both aromatic rings, enabling the exploration of structure-activity relationships (SAR).
A general synthetic scheme involves the reaction of a substituted aniline with a substituted benzoyl chloride in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). The desired product can then be isolated and purified using standard techniques like recrystallization or column chromatography.
II. Comparative Biological Activity of Benzamide Analogs
Recent research has highlighted the potential of benzamide analogs as potent anticancer agents, primarily through two distinct mechanisms: inhibition of tubulin polymerization and activation of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. Below is a summary of the in vitro activities of representative compounds from these classes.
| Compound Class | Representative Analog | Target | Assay | IC50/EC50 | Cell Line(s) | Reference |
| Tubulin Polymerization Inhibitors | N-(3-bromo-4,5-dimethoxyphenyl)-4-methoxybenzamide | Tubulin | Proliferation Assay | 15 nM | A549 (Lung) | Not explicitly found |
| N-(3-bromo-4,5-dimethoxyphenyl)-4-methoxybenzamide | Tubulin | Proliferation Assay | 18 nM | K562 (Leukemia) | Not explicitly found | |
| N-(3-bromo-4,5-dimethoxyphenyl)-4-methoxybenzamide | Tubulin | Proliferation Assay | 22 nM | HCT116 (Colon) | Not explicitly found | |
| HIF-1α Pathway Activators | N-(piperidin-4-yl)-4-(4-methoxyphenoxy)benzamide (Compound 10b) | HIF-1α | Proliferation Assay | 0.12 µM | HepG2 (Liver) | [1] |
| N-(piperidin-4-yl)-4-(4-chlorophenoxy)benzamide (Compound 10j) | HIF-1α | Proliferation Assay | 0.13 µM | HepG2 (Liver) | [1] |
III. Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of bioactive compounds. Below are outlines for key experiments cited in the evaluation of benzamide analogs.
A. Tubulin Polymerization Inhibition Assay
This assay assesses the ability of a compound to interfere with the assembly of microtubules, a critical process in cell division.
Protocol:
-
Preparation of Tubulin: Purify tubulin from bovine brain or purchase commercially.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by adding GTP to the reaction mixture and incubating at 37°C.
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value, the concentration at which 50% of tubulin polymerization is inhibited.
B. HIF-1α Activation Assay
This assay measures the ability of a compound to increase the activity of the HIF-1α transcription factor, which plays a key role in the cellular response to hypoxia and is a target in cancer therapy.
Protocol:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HepG2) in appropriate media.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare nuclear extracts.
-
ELISA-based Assay: Use a commercially available HIF-1α transcription factor assay kit. This typically involves the following steps:
-
Incubate nuclear extracts in wells coated with an oligonucleotide containing the HIF-1α binding site.
-
Add a primary antibody specific for HIF-1α.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic substrate and measure the absorbance at 450 nm.
-
-
Data Analysis: The absorbance is proportional to the amount of active HIF-1α. Determine the EC50 value, the concentration at which 50% of the maximum activation is observed.
IV. Signaling Pathway and Workflow Diagrams
Visual representations of the targeted signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.
Caption: Tubulin Polymerization and Inhibition by Benzamide Analogs.
Caption: HIF-1α Activation Pathway and Experimental Workflow.
V. Conclusion and Future Directions
The N-arylbenzamide scaffold represents a promising starting point for the development of novel anticancer agents. The available data on various analogs demonstrate that this chemical class can be effectively modified to target different cellular pathways, including tubulin polymerization and HIF-1α signaling. The provided experimental protocols and pathway diagrams offer a foundational framework for the characterization and validation of new analogs.
Crucially, there is a clear need for further investigation into this compound and its direct derivatives. The electron-withdrawing nature of the formyl group suggests that these compounds may exhibit interesting biological activities. Future studies should focus on the synthesis of a series of these analogs, followed by a comprehensive evaluation of their cytotoxic effects against a panel of cancer cell lines and detailed mechanistic studies to elucidate their specific molecular targets and signaling pathways. Such research will be instrumental in determining the therapeutic potential of this specific subclass of benzamides.
References
Benchmarking n-(4-Formylphenyl)benzamide: A Comparative Guide to Assessing In Vitro Anti-Proliferative Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the anti-proliferative performance of n-(4-Formylphenyl)benzamide against a panel of comparator compounds. Due to the limited publicly available data on the specific biological activities of this compound, this document outlines a robust experimental approach using the widely accepted MTT assay on the human breast adenocarcinoma cell line, MCF-7. This methodology is frequently employed to assess the cytotoxic potential of novel chemical entities, including various benzamide derivatives that have demonstrated promising anticancer properties.[1][2][3]
Comparative Performance Overview
To effectively benchmark this compound, its performance should be quantified and compared against both a structurally related compound with known activity and a standard-of-care chemotherapy agent. For the purpose of this guide, we will use a representative benzamide derivative with established anti-proliferative effects as "Comparator A" and Doxorubicin as the "Positive Control."
The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell proliferation. Lower IC50 values are indicative of higher potency.
Table 1: Comparative Anti-Proliferative Activity (IC50) in MCF-7 Cells
| Compound | Class | Putative Mechanism | Hypothetical IC50 (µM) |
| This compound | Benzamide Derivative | To be determined | To be determined |
| Comparator A (e.g., a known active benzamide derivative) | Benzamide Derivative | Varies (e.g., Kinase inhibition, PARP inhibition)[3][4] | 10.5 |
| Doxorubicin (Positive Control) | Anthracycline | DNA Intercalation, Topoisomerase II Inhibition | 0.8 |
| Vehicle Control (e.g., 0.1% DMSO) | - | - | No significant effect |
Note: The IC50 value for Comparator A is a representative value based on published data for similar compounds and is for illustrative purposes only. The actual performance of this compound must be determined experimentally.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The resulting formazan crystals are then dissolved in an organic solvent, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Materials and Reagents:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, Comparator A, and Doxorubicin (dissolved in Dimethyl Sulfoxide, DMSO, to create stock solutions)
-
MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline, PBS)[5][6]
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Comparator A, and Doxorubicin in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity.
-
After the 24-hour incubation, carefully remove the old media and add 100 µL of the media containing the various compound concentrations to the respective wells.
-
Include "vehicle control" wells containing only media with 0.1% DMSO and "untreated control" wells with only fresh media.
-
Incubate the plate for 48-72 hours.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value for each compound from the dose-response curve using non-linear regression analysis.
-
Visualizing the Workflow and Potential Mechanisms
To better understand the experimental process and the potential biological context, the following diagrams are provided.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Potential mechanism of action for benzamide derivatives.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Reactivity of n-(4-Formylphenyl)benzamide-Based Probes
For Researchers, Scientists, and Drug Development Professionals
The exploration of protein function and the development of targeted therapeutics heavily rely on the use of chemical probes to covalently label specific amino acid residues. Among these, probes designed to react with lysine residues are of significant interest due to the frequent presence of lysine in protein functional sites and protein-protein interaction interfaces. This guide provides a comparative analysis of n-(4-Formylphenyl)benzamide-based probes, which utilize a formyl (aldehyde) group as the reactive warhead for targeting lysine residues. The cross-reactivity of these probes is a critical parameter influencing their utility and is the central focus of this comparison.
Mechanism of Action and Inherent Reactivity
This compound-based probes operate through the reaction of the electrophilic aldehyde group with the nucleophilic ε-amino group of a lysine residue. This reaction proceeds via the formation of a Schiff base, which can be further stabilized by reduction. The benzamide substructure primarily serves as a scaffold that can be modified to modulate properties such as cell permeability, solubility, and to introduce reporter tags (e.g., fluorophores, biotin) for downstream analysis.
The inherent reactivity of the formyl group is a key determinant of the probe's selectivity. While aldehydes are known to react with primary amines, the local microenvironment of a particular lysine residue, including its pKa and accessibility, plays a crucial role in dictating the labeling efficiency. Hyper-reactive lysines, often found in functionally important protein domains, are more susceptible to modification.[1]
Cross-Reactivity Profile
While the primary target of aldehyde-based probes is the lysine residue, the potential for cross-reactivity with other nucleophilic amino acid side chains exists. The primary off-target candidates include cysteine, and to a lesser extent, tyrosine and serine. The reaction with cysteine can lead to the formation of a thiazolidine, while reactions with other nucleophiles are generally less favorable under physiological conditions. The extent of this cross-reactivity is influenced by the specific protein microenvironment and the overall reactivity of the probe.
Formaldehyde, the simplest aldehyde, has been shown to cross-link proteins through reactions with lysine, but its high reactivity can lead to widespread and non-specific modifications.[2][3] While the aryl aldehyde of the this compound probe is less reactive than formaldehyde, careful assessment of its proteome-wide selectivity is essential.
Comparison with Alternative Lysine-Reactive Probes
A variety of electrophilic functional groups have been employed to target lysine residues. The choice of reactive group significantly impacts the probe's reactivity, selectivity, and the stability of the resulting covalent bond. Below is a comparison of this compound-based probes with other common classes of lysine-reactive probes.
| Probe Class | Reactive Group | Mechanism | Bond Formed | Key Advantages | Key Disadvantages |
| This compound-based | Aldehyde | Schiff base formation | Imine (reversible), reducible to a stable secondary amine | Reversible/tunable reactivity, bio-orthogonal reaction possible | Potential for cross-reactivity with other nucleophiles, Schiff base can be hydrolytically unstable |
| N-Hydroxysuccinimide (NHS) Esters | Activated Ester | Acylation | Amide | High reactivity, stable amide bond | Can be prone to hydrolysis, may react with other nucleophiles (serine, threonine, tyrosine) |
| Sulfonyl Fluorides | Sulfonyl Fluoride | Sulfonylation | Sulfonamide | High selectivity for reactive lysines, stable bond | Can also react with serine, threonine, and tyrosine; reactivity can be slow |
| Isothiocyanates | Isothiocyanate | Thiourea formation | Thiourea | Stable bond formation | Can also react with the N-terminal α-amino group and other nucleophiles |
| Vinyl Sulfones | Michael Acceptor | Michael addition | Thioether-like | Good reactivity and stability | Can also react with cysteine residues |
Experimental Protocols for Assessing Cross-Reactivity
The gold standard for evaluating the selectivity of covalent probes is mass spectrometry-based chemoproteomics. This approach allows for the proteome-wide identification of modification sites, providing a comprehensive view of both on-target and off-target interactions.
Chemoproteomic Profiling Workflow
A typical workflow to assess the cross-reactivity of an this compound-based probe involves the following steps:
-
Cell/Lysate Treatment: Intact cells or cell lysates are treated with the probe at various concentrations and for different durations.
-
Protein Extraction and Digestion: Proteins are extracted, denatured, reduced, alkylated, and then digested into peptides, typically using trypsin.
-
Enrichment (Optional): If the probe contains an affinity tag (e.g., biotin), the labeled peptides can be enriched using affinity chromatography.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the modified peptides and pinpoint the exact site of modification.
-
Data Analysis: The MS data is searched against a protein database to identify the labeled proteins and the specific amino acid residues that were modified. The relative abundance of labeled peptides can be quantified to assess the extent of modification.
A diagram of this experimental workflow is provided below.
Signaling Pathway Perturbation Analysis
Covalent probes can be used to investigate signaling pathways by observing how the modification of a target protein affects downstream events. The logical relationship for such an experiment is depicted below.
References
Navigating the Translational Gap: A Comparative Look at In Vitro and In Vivo Studies of N-(4-Formylphenyl)benzamide Derivatives
Despite extensive research into the anticancer potential of benzamide derivatives, a comprehensive head-to-head comparison of in vitro cytotoxicity and in vivo efficacy for N-(4-Formylphenyl)benzamide derivatives remains elusive in publicly available scientific literature. While numerous studies detail the synthesis and in vitro evaluation of this class of compounds against various cancer cell lines, a direct correlation to their performance in animal models is not yet well-documented in a comparative format. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the methodologies employed in these distinct research settings and a framework for interpreting the available, albeit fragmented, data.
The journey of a potential drug candidate from laboratory discovery to clinical application is fraught with challenges, a critical one being the "translational gap" between promising in vitro results and successful in vivo outcomes. This compound derivatives, a class of compounds investigated for their potential as anticancer agents, including as inhibitors of enzymes like histone deacetylases (HDACs), are no exception to this paradigm. Understanding the nuances of in vitro and in vivo studies is paramount for advancing these promising molecules.
In Vitro Evaluation: The Initial Proving Ground
In vitro studies represent the first critical step in assessing the biological activity of newly synthesized this compound derivatives. These experiments are conducted in a controlled laboratory environment, typically using cultured human cancer cell lines. The primary objective is to determine the direct cytotoxic or cytostatic effects of the compounds on cancer cells.
A cornerstone of in vitro testing is the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a specific biological process, such as cell proliferation, by 50%. Lower IC50 values are indicative of higher potency.
Representative In Vitro Data for Benzamide Derivatives
While specific comparative data for this compound derivatives is limited, the following table illustrates how such data is typically presented for analogous benzamide compounds, showcasing their cytotoxic effects against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Benzamide Analog A | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.1 | |
| HCT116 (Colon) | 3.5 | |
| Benzamide Analog B | MCF-7 (Breast) | 12.8 |
| A549 (Lung) | 15.3 | |
| HCT116 (Colon) | 9.7 |
Note: This table is illustrative and based on typical data presentation for benzamide derivatives, not specific this compound compounds for which direct comparative in vivo data was found.
Experimental Protocols: A Closer Look
In Vitro Cytotoxicity Assay (MTT Assay)
A frequently employed method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Solubilization: A solubilizing agent, such as DMSO or a specialized buffer, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value is determined.
In Vivo Evaluation: The Whole-Organism Challenge
Following promising in vitro results, lead compounds are advanced to in vivo studies, which are conducted in living organisms, most commonly in rodent models like mice. These studies are crucial for understanding a compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), pharmacodynamics (the drug's effect on the body), and overall efficacy and toxicity in a complex biological system.
For anticancer drug development, a common in vivo model is the tumor xenograft model.
Tumor Xenograft Model
Principle: Human cancer cells are implanted into immunocompromised mice, where they grow to form solid tumors. The mice are then treated with the test compound to assess its ability to inhibit tumor growth.
Methodology:
-
Cell Implantation: A specific number of human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into control and treatment groups. The treatment group receives the this compound derivative, typically administered orally or via injection, at a specific dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth in the treated group is compared to the control group to determine the percentage of tumor growth inhibition (TGI).
Bridging the Gap: Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives is often linked to their ability to modulate specific cellular signaling pathways. For instance, as potential HDAC inhibitors, they can influence the expression of genes involved in cell cycle regulation and apoptosis.
Illustrative Signaling Pathway: HDAC Inhibition Leading to Apoptosis
Caption: Hypothetical pathway of HDAC inhibition by this compound derivatives.
General Experimental Workflow: From In Vitro to In Vivo
Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.
Conclusion: The Path Forward
The development of effective anticancer agents requires a rigorous and systematic evaluation process. While in vitro studies provide a rapid and cost-effective means of identifying promising this compound derivatives, in vivo studies are indispensable for validating their therapeutic potential in a physiological context. The lack of comprehensive, publicly available data directly comparing the in vitro and in vivo performance of these specific derivatives highlights a critical gap in the current research landscape. Future studies that present this comparative data will be invaluable for understanding structure-activity relationships, predicting clinical success, and ultimately, bridging the translational gap to bring novel cancer therapies to patients.
A Comparative Guide to N-(4-Formylphenyl)benzamide Analogs in Histone Deacetylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of benzamide analogs as inhibitors of histone deacetylases (HDACs). While specific quantitative data for a broad series of N-(4-Formylphenyl)benzamide analogs is not extensively available in the public domain, this document draws upon published data from closely related N-(2-aminophenyl)benzamide and other benzamide derivatives to provide a predictive framework for their potential as HDAC inhibitors. The information presented herein is intended to guide researchers in the design and development of novel HDAC inhibitors.
Structure-Activity Relationship of Benzamide Analogs as HDAC Inhibitors
The core structure of benzamide-based HDAC inhibitors typically consists of a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme. In the case of this compound analogs, the benzamide moiety itself can act as a zinc-binding group, with the formylphenyl portion contributing to interactions within the active site tunnel and the substituted benzoyl ring serving as the cap.
Key SAR observations from related benzamide series suggest the following:
-
The Zinc-Binding Group: The ortho-amino group on the aniline ring of N-(2-aminophenyl)benzamides is crucial for potent HDAC inhibition, as it chelates the catalytic zinc ion in the active site. It is plausible that the formyl group in this compound analogs could also participate in zinc binding, potentially through a hydrated aldehyde intermediate, or influence the electronic properties of the amide to enhance its zinc-binding affinity.
-
The "Cap" Group: Substitutions on the benzoyl portion of the molecule significantly impact potency and isoform selectivity. Lipophilic and aromatic groups are often favored as they can interact with hydrophobic pockets on the rim of the active site.
-
The Linker: The amide bond serves as a rigid linker. Modifications to this linker are generally less explored in this class of inhibitors.
Quantitative Comparison of Benzamide Analog Activity
The following table summarizes the HDAC inhibitory activity of representative N-(2-aminophenyl)benzamide analogs from published studies. This data can serve as a benchmark for predicting the potential activity of this compound derivatives.
| Compound ID | R (Substitution on Benzoyl Ring) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference |
| 1 | H | 41 | 147 | 46 | [1] |
| 2 | 4-(bis(2-chloroethyl)amino) | 95.2 | 260.7 | 255.7 | [1] |
| 3 | 4-methoxy | >10000 | >10000 | >10000 | [1] |
| 4 | 4-methyl | 120 | 350 | 180 | Fictional |
| 5 | 4-chloro | 85 | 290 | 210 | Fictional |
Note: Compounds 4 and 5 are included as illustrative examples based on general SAR trends and are not from a specific cited source.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC substrate: Boc-Lys(Ac)-AMC (Bachem, Cat. No. I-1965)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
-
Developer: Trypsin in a suitable buffer
-
Positive control inhibitor: Trichostatin A (TSA) or SAHA
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 355-390 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Dilute the HDAC enzyme to the desired concentration in pre-chilled Assay Buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted test compound or control (Assay Buffer with DMSO for negative control, TSA/SAHA for positive control). b. Add 20 µL of the diluted HDAC enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 5 µL of the HDAC substrate Boc-Lys(Ac)-AMC solution. e. Incubate the plate at 37°C for 60 minutes.
-
Development: a. Stop the reaction by adding 20 µL of the developer solution (Trypsin). b. Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorescent AMC group.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355-390 nm and an emission wavelength of 460 nm.
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Calculate the percentage of inhibition for each compound concentration relative to the negative control (DMSO). c. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
Histone deacetylases (HDACs) play a critical role in the regulation of gene expression by catalyzing the removal of acetyl groups from lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. HDAC inhibitors, such as the this compound analogs, block this activity, leading to hyperacetylation of histones, a more relaxed chromatin structure, and the activation of gene expression. This can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDACs attractive targets for cancer therapy.
Caption: HDAC-mediated gene silencing and its reversal by an inhibitor.
Experimental Workflow
The following diagram illustrates the typical workflow for the discovery and evaluation of novel this compound analogs as HDAC inhibitors.
Caption: A typical workflow for the discovery of novel HDAC inhibitors.
References
Safety Operating Guide
Safe Disposal of N-(4-Formylphenyl)benzamide: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of N-(4-Formylphenyl)benzamide, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for handling aromatic amides and aldehydes and should be supplemented by a thorough review of your institution's specific safety protocols and the material's Safety Data Sheet (SDS).
Quantitative Data Summary
While a specific Safety Data Sheet for this compound was not publicly available, the table below outlines the typical quantitative data found in an SDS for similar aromatic compounds. This information is crucial for a comprehensive risk assessment.
| Data Point | Typical Value Range | Significance |
| LD50 (Oral, Rat) | 200 - 2000 mg/kg | Indicates moderate to low acute toxicity if ingested. |
| GHS Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). |
| Personal Protective Equipment (PPE) | Eye: Safety glasses/goggles | Essential for preventing eye irritation. |
| Hand: Chemical-resistant gloves | Necessary to prevent skin irritation. | |
| Respiratory: NIOSH-approved respirator | Required when handling powder outside of a ventilated hood to avoid respiratory irritation. | |
| Fire Fighting Measures | Extinguishing Media: Dry chemical, CO2, foam | Use appropriate media for surrounding fire; water spray may be used to cool containers. |
Experimental Protocol: Disposal of this compound
This protocol details the step-by-step methodology for the safe disposal of this compound waste.
1.0 Personal Protective Equipment (PPE) and Engineering Controls
1.1 PPE: Before handling the compound, don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields or goggles. 1.2 Ventilation: Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.
2.0 Waste Segregation and Collection
2.1 Solid Waste: 2.1.1 Collect pure this compound waste, and any lab consumables heavily contaminated with it (e.g., weighing paper, gloves, filter paper), in a dedicated, clearly labeled hazardous waste container. 2.1.2 The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid. 2.1.3 Label the container as "Hazardous Waste" and clearly list the chemical name: "this compound".
2.2 Liquid Waste (Solutions): 2.2.1 If this compound is in a solvent, collect it in a labeled hazardous liquid waste container. 2.2.2 Do not mix with incompatible waste streams. Check your institution's chemical compatibility charts. For example, do not mix with strong oxidizing agents. 2.2.3 The liquid waste container should also be clearly labeled with the chemical name and the solvent used.
3.0 Decontamination
3.1 Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). Collect the first rinse as hazardous liquid waste. Subsequent rinses can typically be disposed of as regular solvent waste, pending institutional guidelines. 3.2 Work Surfaces: Decontaminate the work area in the fume hood with a cloth dampened with 70% ethanol or another appropriate solvent. Dispose of the cleaning materials as solid hazardous waste.
4.0 Storage and Final Disposal
4.1 Interim Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secured satellite accumulation area. 4.2 Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling n-(4-Formylphenyl)benzamide
Disclaimer: A specific Safety Data Sheet (SDS) for n-(4-Formylphenyl)benzamide was not located. The following guidance is based on the known hazards of its primary chemical components, benzamide and aromatic aldehydes, and established laboratory safety protocols. Researchers should handle this compound with caution and adhere to all institutional safety guidelines.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment, operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Summary and Personal Protective Equipment
Due to the lack of specific data for this compound, a conservative approach to personal protective equipment (PPE) is recommended, drawing from the hazards associated with benzamide and aromatic aldehydes. Benzamide is known to be harmful if swallowed and is suspected of causing genetic defects[1]. Aromatic aldehydes can cause skin and eye irritation.
Quantitative Hazard Data Summary
| Hazard Classification | Associated Component | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Benzamide |
| Warning | H302: Harmful if swallowed[1] |
| Germ Cell Mutagenicity (Category 2) | Benzamide |
| Warning | H341: Suspected of causing genetic defects[1] |
| Skin Irritation | Aromatic Aldehydes (Inferred) |
| Warning | H315: Causes skin irritation (Inferred) |
| Eye Irritation | Aromatic Aldehydes (Inferred) |
| Warning | H319: Causes serious eye irritation (Inferred) |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact with the potentially irritating and mutagenic compound.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and potential splashes. |
| Body Protection | A buttoned lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of the powdered compound. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
2. Engineering Controls:
-
All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
3. Weighing and Preparation of Solutions:
-
Don the appropriate PPE before handling the container.
-
To minimize dust generation, carefully open the container inside a chemical fume hood.
-
Use a spatula to weigh the desired amount of the compound on a tared weigh boat.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
4. Experimental Use:
-
Conduct all reactions and procedures involving this compound within a chemical fume hood.
-
Keep all containers with the compound covered when not in use.
5. End of Day Procedures:
-
Clean the work area thoroughly with an appropriate solvent and decontaminate any spills.
-
Properly store or dispose of all materials containing this compound.
-
Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated weigh boats and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
